o-Cumylphenol

Catalog No.
S1520211
CAS No.
18168-40-6
M.F
C15H16O
M. Wt
212.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Cumylphenol

CAS Number

18168-40-6

Product Name

o-Cumylphenol

IUPAC Name

2-(2-phenylpropan-2-yl)phenol

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C15H16O/c1-15(2,12-8-4-3-5-9-12)13-10-6-7-11-14(13)16/h3-11,16H,1-2H3

InChI Key

CJWNFAKWHDOUKL-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=CC=C1)C2=CC=CC=C2O

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=CC=C2O

Technical and Commercial Profile of p-Cumylphenol

Author: Smolecule Technical Support Team. Date: February 2026

p-Cumylphenol (PCP, CAS 599-64-4) is a solid organic compound with the molecular formula C₁₅H₁₆O and a molecular weight of 212.29 g/mol [1]. It is an important industrial chemical used in the production of various polymers and specialty chemicals.

The table below summarizes its key identifiers and properties:

Category Details
Systematic Name 4-(2-Phenylpropan-2-yl)phenol [2]
CAS Number 599-64-4 [1] [3] [2]
Other Synonyms PCP, 4-α-Cumylphenol, 4-(1-Methyl-1-phenylethyl)phenol [1] [3] [2]
Molecular Formula C₁₅H₁₆O [1] [3] [2]
Molecular Weight 212.29 g/mol [1] [2]
Melting Point 74-76 °C (lit.) [1]
Boiling Point 335 °C (lit.) [1]
Appearance White to Off-White solid [1] [3]
Flash Point 160 °C [1]
Water Solubility 18 mg/L at 22°C [1]
log P 3.8 (at 22°C) [1]
pKa 10.62 (Predicted) [1]

Synthesis and Industrial Production

p-Cumylphenol is industrially produced via the alkylation of phenol with α-methylstyrene (AMS). A key advancement in this process is the use of a specific heterogeneous catalyst.

  • Catalyst Composition: The catalyst is a mixture of aluminum oxide and zirconium oxide promoted by sulfate ions. The total content of aluminum and zirconium sulfates is between 5 to 15% by mass (calculated as SO₄), and the total content of aluminum oxide and sulfate is between 5-30% by mass (calculated as Al₂O₃) [4].
  • Catalyst Preparation: The catalyst is prepared using a mixture of specific aluminum hydroxides (boehmite and pseudoboehmite) in a mass ratio of 1:3 to 3:1. The process involves precipitating zirconium hydroxide, mixing it with the aluminum hydroxides, sulfation and peptization using sulfuric acid, followed by extrusion and heat treatment [4].
  • Process Advantages: This catalyst system was developed to overcome the drawbacks of older homogenous catalysts (like AlCl₃) which were corrosive, hard to separate, and generated more waste. It aims to provide higher activity and selectivity, simplifying the production technology [4].

The following diagram illustrates the general workflow for the synthesis of p-Cumylphenol using this catalytic system.

Catalyst_Prep Catalyst Preparation Alkylation_Reaction Alkylation Reaction Phenol + α-Methylstyrene Catalyst_Prep->Alkylation_Reaction Product_Mix Reaction Product Mixture Alkylation_Reaction->Product_Mix Purification Purification (Distillation) Product_Mix->Purification Final_Product Pure p-Cumylphenol Purification->Final_Product

Figure 1: Workflow for the catalytic synthesis and purification of p-Cumylphenol.

Analytical Detection and Extraction Methods

Advanced analytical methods have been developed to detect and quantify p-Cumylphenol, particularly in complex matrices, due to its status as an endocrine disruptor.

  • Extraction Method: Magnetic solid-phase extraction (MSPE) using Fe₃O₄@MON-NH₂ composites is an effective technique [5]. These composites consist of a magnetic iron oxide core and a functionalized microporous organic network shell. The amino groups in the shell provide hydrogen bonding sites, while the hydrophobic networks enable π-π and hydrophobic interactions with target molecules [5].
  • Analysis: Extraction is typically followed by analysis with High-Performance Liquid Chromatography (HPLC) [5].
  • Performance: This method can achieve a low Limit of Detection (LOD) of 0.015-0.030 μg/L for p-Cumylphenol and an adsorption capacity of 105.6 mg/g [5].

The workflow for this analytical method is summarized below.

Sample Sample (Water, Juice, etc.) Extraction Magnetic Solid-Phase Extraction (Hydrogen bonding, π-π interactions) Sample->Extraction Adsorbent Magnetic Adsorbent (Fe₃O₄@MON-NH₂) Adsorbent->Extraction Analysis HPLC Analysis Extraction->Analysis Result Quantification of p-Cumylphenol Analysis->Result

Figure 2: Analytical workflow for extracting and quantifying p-Cumylphenol from samples.

Biological Activity and Toxicological Profile

p-Cumylphenol is recognized as an Endocrine Disrupting Chemical (EDC) and shares a concerning biological activity profile with bisphenol A (BPA).

  • Adipogenic Effects: A 2020 peer-reviewed study found that p-Cumylphenol induces lipid accumulation (adipogenesis) in mouse 3T3-L1 adipocyte cells to a similar extent and potency as BPA [6]. It also affects leptin levels similarly [6].
  • Mechanism of Action: While the exact pathway for p-Cumylphenol is not explicitly detailed in the search results, it is well-established that BPA and its analogues can act through pathways like the PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) pathway, which is a master regulator of adipogenesis [6]. It is plausible that p-Cumylphenol operates via a similar mechanism.
  • Toxicological Hazard: According to safety data, p-Cumylphenol may cause serious eye injury and is harmful if ingested. It is also a skin and strong eye irritant [3]. The lethal concentration low (LCLo) for rats via inhalation is reported as 72 mg/m³ [3].

Key Differences and Information Gaps

The search results reveal a significant asymmetry in the available information for the two isomers.

Aspect p-Cumylphenol o-Cumylphenol
Industrial Importance High; widely used in polymer and resin production [3]. Low; mentioned only as an undesirable by-product [4].
Synthesis Focus Maximizing yield and purity using selective catalysts [4]. Minimizing formation during p-isomer production [4].
By-product Formation --- Formed in amounts of 0.5-0.7% with some zeolite catalysts [4].
Safety & Toxicology Well-documented as an endocrine disruptor and irritant [3] [6]. No specific toxicological data found in search results.

Conclusion

p-Cumylphenol is a commercially significant compound with a well-documented profile covering its synthesis, analysis, and biological effects. Its production has been optimized using sophisticated heterogeneous catalysts to achieve high selectivity. However, its activity as an endocrine disruptor, particularly its ability to promote adipogenesis similarly to BPA, warrants caution in its application.

In contrast, technical details and specific data on This compound are scarce in the available search results, as it is primarily noted as a minor, undesired isomer during synthesis.

For your ongoing research, especially in drug development:

  • Prioritize Experimental Characterization: If the o-isomer is of interest, you will likely need to synthesize and characterize it yourself, focusing on its HPLC retention time, NMR spectra, and biological potency in relevant assays.
  • Investigate Shared Mechanisms: Explore the PPARγ pathway in depth to understand the potential adipogenic mechanism of both isomers.
  • Utilize Advanced Analytics: The described MSPE-HPLC method provides a robust blueprint for detecting and quantifying these compounds in various samples.

References

Environmental Occurrence and Partitioning Behavior of Alkylphenols

Author: Smolecule Technical Support Team. Date: February 2026

While direct data for o-Cumylphenol is scarce, research on similar alkylphenols like 4-tert-Octylphenol (4-t-OP) and Nonylphenol (NP) provides insights into their environmental behavior. The table below summarizes quantitative data from a study on these compounds in a riverine environment.

Table 1: Occurrence and Partitioning of Octylphenol and Nonylphenol in Terengganu Rivers, Malaysia [1]

Compound Matrix Concentration Range Log Kd (Partition Coefficient) Log K'oc (Carbon-normalized Partition Coefficient)
Octylphenol (OP) Surface Water 0.0019 – 0.0077 ng/mL 3.06 – 3.57 3.00 – 3.97
Sediment 0.19 – 30.88 ng/g dw
Nonylphenol (NP) Surface Water 0.0007 – 0.0023 ng/mL Data not provided Data not provided
Sediment 0.38 – 84.42 ng/g dw

Key findings from this study indicate [1]:

  • Partitioning to Sediment: The consistently higher concentrations in sediment compared to water suggest strong adsorption of these compounds from the water column to sediment particles due to their hydrophobic nature.
  • Environmental Correlations: A significant positive correlation was found between OP/NP concentrations in sediment and physical water parameters (temperature, salinity, pH), while a negative correlation was observed with their concentrations in water.

Microbial Degradation and Detoxification

Microbial degradation is a key pathway for removing phenolic endocrine-disrupting chemicals from the environment. The fungus Umbelopsis isabellina has demonstrated effectiveness in degrading 4-Cumylphenol and other alkylphenols.

Table 2: Degradation of Phenolic Endocrine-Disrupting Chemicals by Umbelopsis isabellina [2]

Compound Degraded Initial Concentration Key Degradation Findings Ecotoxicological Outcome
4-Cumylphenol (4-CP) 25 mg/L Efficiently degraded, with the first demonstration of its anti-androgenic properties. Significant reduction in toxicity and anti-androgenic potential.
4-tert-Octylphenol (4-t-OP) 25 mg/L Efficiently degraded. Significant reduction in toxicity and anti-androgenic potential.
Nonylphenol (NP) 25 mg/L Efficiently degraded. Significant reduction in toxicity.

The degradation process involves a clear workflow, from culture preparation to ecotoxicological verification:

G Start Inoculate U. isabellina in Sabouraud Medium A 24h Pre-culture (28°C, 150 rpm) Start->A B Transfer to Fresh Medium A->B C Add Target Xenobiotic (e.g., 4-CP, 4-t-OP, NP) Final conc. 25 mg/L B->C D Incubate with Shaking (28°C, 150 rpm, 24h) C->D E Monitor Biotransformation (Xenobiotic removal rate) D->E F Ecotoxicological Analysis (Battery of biotests) E->F End Toxicity Reduction Confirmed F->End

Experimental workflow for biodegradation and toxicity assessment of alkylphenols. [2]

The battery of biotests used to confirm detoxification included bioindicators from different trophic levels [2]:

  • Producers: The luminescent marine bacterium Aliivibrio fischeri.
  • Consumers: The crustaceans Daphnia magna and Artemia franciscana.
  • Reducers: The soil bacterium Heterocypris incongruens.

Analytical Methodologies for Detection and Quantification

Precise analysis is critical for studying the environmental fate of these compounds. A common methodology involves extraction, cleanup, and instrumental analysis.

G Sample Water/Sediment Sample Step1 Extraction (Solvent extraction) Sample->Step1 Step2 Clean-up (Solid-Phase Extraction - SPE) Step1->Step2 Step3 Instrumental Analysis (High-Performance Liquid Chromatography - HPLC) Step2->Step3 Step4 Verification (LC-MS/MS) Step3->Step4 Data Quantitative Data Step4->Data

Standard analytical workflow for alkylphenols in environmental samples. [1]

This method allows for the detection of compounds like octylphenol and nonylphenol at very low concentrations (e.g., in the ng/mL range for water and ng/g dry weight for sediments) [1].

Ecological Risk Assessment

Ecological risk assessment translates environmental concentrations into potential biological impacts. The risk assessment for alkylphenols in the Terengganu Rivers study was based on calculated Risk Quotients (RQs) [1]:

  • Risk Quotient (RQ) = Measured Environmental Concentration (MEC) / Predicted No-Effect Concentration (PNEC).
  • Risk Categories: RQ < 0.1 (Low Risk); 0.1 ≤ RQ ≤ 1 (Medium Risk); RQ > 1 (High Risk).

The study found that octylphenol in water generally posed a low risk, while octylphenol and nonylphenol in sediments presented varying risks, from low to high, between different sampling years [1].

Key Insights for Researchers

  • The environmental fate and toxicity of 4-Cumylphenol are documented and closely align with other alkylphenols, serving as a strong model for understanding cumylphenols as a class [2] [3].
  • The fungus Umbelopsis isabellina presents a promising, environmentally friendly tool for the bioremediation and detoxification of environments contaminated with 4-Cumylphenol and similar EDCs [2].
  • Standardized analytical methods (SPE followed by HPLC and LC-MS/MS) are effective for monitoring these compounds, though isomer-specific analysis for this compound may require further method development [1].

References

o-Cumylphenol research gaps and literature review

Author: Smolecule Technical Support Team. Date: February 2026

Available Data on Para-Cumylphenol

The tables below consolidate the quantitative data and experimental parameters found in the search results for para-cumylphenol.

Table 1: Market Data for Para-Cumylphenol

Region/Type Metric Value Source/Year
Global Market Value (2025) USD 7.67 Billion [1]
Global Market Projected Value (2033) USD 17.69 Billion [1]
Global Market CAGR (2026-2033) 14.94% [1]
Europe Market Value (2024) USD 450 Million [2]
Europe Market Projected Value (2033) USD 700 Million [2]
Europe Market CAGR (2026-2033) 5.5% [2]

Table 2: Key Applications and Drivers for Para-Cumylphenol

Category Details
Key Applications Production of polycarbonate resins, phenolic resins, surface-active agents (surfactants), and epoxy resin modifiers [2].
End-User Industries Plastics, rubber, coatings, automotive, construction, and electronics [1] [2].
Market Drivers Rising demand from end-use industries, technological innovations, and regulatory support for sustainable practices [1].

Table 3: Experimental Parameters for Sonolytic Degradation of 4-Cumylphenol This table outlines key factors from a study on the ultrasonic degradation of 4-cumylphenol in water [3].

Parameter Effect on Degradation Rate
Initial Concentration Inversely proportional to degradation extent.
Ultrasonic Frequency Rate is frequency-dependent.
Ultrasonic Power Proportional increase (tested range 20-100 W).
Solution Temperature Increased rate (tested range 20-50°C).
pH of Solution Most favorable in acidic media.
Saturating Gas Argon > Air > Nitrogen (due to radical scavenging).
Additives (Br⁻ ions) Promoted degradation; effect increased with concentration.
Additives (HCO₃⁻ ions) Enhanced degradation at low 4-Cumylphenol concentration (0.05 mg/L).
Water Matrix More efficient in natural water compared to pure water.

Identified Research Gaps for o-Cumylphenol

The search results reveal a significant lack of specific data on This compound, highlighting several critical research gaps:

  • Toxicological and Eco-Toxicological Profile: While para-cumylphenol is recognized as an endocrine disruptor [3], there is a lack of public data on the potential endocrine activity, toxicity, and environmental fate of the ortho-isomer.
  • Environmental Occurrence and Degradation: The search yielded a detailed study on the sonolytic degradation of para-cumylphenol [3], but no similar degradation protocols or environmental monitoring data for this compound were found. Research is needed to establish effective removal methods for this specific isomer from water.
  • Market and Application Data: The available market reports exclusively cover para-cumylphenol [1] [2]. The industrial production volumes, specific applications, and economic data for this compound remain uncharacterized in the public domain.

Experimental Workflow for Future Research

Given the absence of specific protocols for this compound, the following generalized experimental workflow can serve as a starting point for investigating its degradation, inspired by the methods used for its para-isomer. The diagram below outlines this proposed methodology.

start Prepare this compound Aqueous Solution step1 Characterize Initial Solution Properties start->step1 step2 Set Up Reactor & Sonication Parameters step1->step2 step3 Apply Sonolytic Treatment step2->step3 step4 Sample at Time Intervals step3->step4 step4->step3 Continue Run step5 Analyze Samples (e.g., HPLC, GC-MS) step4->step5 Quench Reaction end Analyze Degradation Kinetics & Byproducts step5->end

Proposed workflow for studying this compound degradation.

Detailed Methodology Considerations:

  • Step 1: Solution Preparation & Characterization: Prepare stock solutions of this compound in relevant water matrices (e.g., pure water, natural water). Measure and adjust initial properties including pH, temperature, and initial concentration [3].
  • Step 2: Parameter Setup: Based on the related study, key parameters to investigate include ultrasonic frequency, power density, and the type of saturating gas (e.g., argon, air). The effect of additives like bromide or bicarbonate ions should also be explored [3].
  • Steps 3-5: Sampling and Analysis: The degradation process can be monitored by:
    • Analytical Techniques: Using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the disappearance of this compound and identify transformation by-products [3].
    • Kinetic Analysis: Determining the degradation rate constant by fitting concentration-time data to an appropriate kinetic model (e.g., pseudo-first-order kinetics).

How to Proceed with Your Research

To build a comprehensive literature review and technical guide, I suggest you take the following steps:

  • Consult Academic Databases: Use specialized platforms like SciFinder, Reaxys, PubMed, or Google Scholar. Search for "this compound," "orththis compound," and "2-cumylphenol" to find primary research articles that were not captured in the general web search.
  • Investigate Broader Classes: Look into the general properties and synthesis methods for alkylphenols and disubstituted benzene compounds, as this information can provide valuable context and hypotheses for the behavior of the ortho-isomer.
  • Analyze Patent Literature: Search patent databases (e.g., USPTO, Espacenet) for proprietary industrial applications or synthesis methods of this compound that may not be detailed in journal articles.

References

o-Cumylphenol historical context in industrial chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Basic Chemical Identification

The following table summarizes the basic identifiers for o-cumylphenol from the search results [1]:

Property Description
Chemical Name 2-(1-Methyl-1-phenylethyl)phenol
CAS Number Information missing from results
Molecular Formula C₁₅H₁₆O
IUPAC Name 2-(1-Methyl-1-phenylethyl)phenol
Catalog/ID PubChem CID 123377

Historical Synthesis and Manufacturing

A key historical source is a 1956 patent, US2750426A, titled "Manufacture of cumylphenol" [2]. The general process for synthesizing cumylphenol involves the reaction of phenol with a derivative of isopropylbenzene (cumene). The workflow can be summarized as follows:

G A Cumene (Isopropylbenzene) B Oxidation (with air or oxygen) A->B C Cumene Hydroperoxide B->C D Acid Decomposition (with phenol) C->D E Reaction Mixture (Cumylphenol + Acetone) D->E F Separation & Purification (distillation, extraction) E->F G Cumylphenol F->G

Diagram: General workflow for the synthesis of cumylphenol from cumene, based on the method described in US2750426A [2].

Key aspects of this process described in the patent include [2]:

  • Oxidation: Cumene is oxidized to form cumene hydroperoxide.
  • Decomposition: The hydroperoxide is then decomposed in the presence of phenol and an acidifying agent (like sulfuric acid) to form a mixture of cumylphenol and acetone.
  • Separation: The resulting crude product is separated, often involving steps like neutralization with alkali, extraction, and fractional distillation to isolate pure cumylphenol.

Industrial Applications and Market Context

While specific data for this compound is scarce, its isomer, 4-cumylphenol (para-cumylphenol, CAS 599-64-4), is a significant industrial chemical. The information below pertains to the para-isomer and provides context for the chemical family's importance.

Primary Industrial Applications

The table below lists key applications of 4-cumylphenol [3] [4] [5]:

Application Function / Use
Polycarbonate Resins Acts as a chain terminator, controlling polymer molecular weight [4] [6].
Phenolic Resins Serves as a key monomer or modifier in resin production [3] [6].
Surfactants Used in the manufacturing of various surfactant compounds [6].
Antioxidants & Stabilizers A key intermediate in producing antioxidants for plastics and rubber [5].
Other Used in coatings, adhesives, sealants, and agricultural chemicals [5].
Market Data and Key Players

The following quantitative data is reported for the para-cumylphenol market [3] [5]:

Metric Details
Global Market Size (2024) ~ USD 450 - 500 Million [3]
Projected Market Size (2033) ~ USD 700 Million [3]
Expected CAGR (2026-2033) ~ 5.5% [3] [5]
Leading Regional Market Asia-Pacific (approx. 40% share) [3]
Key Market Drivers Demand from automotive, construction, and electronics industries for high-performance resins and materials [3].

Key Players mentioned in the market for cumylphenol-type chemicals include Dover Chemical, Sasol, Chengdu Yuanda Chemical, Henan Tianfu Chemical, BASF SE, and SI Group [3] [6].

Safety and Handling

For 4-cumylphenol, safety data indicates it is generally classified as an irritant [4] [7]:

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [4] [7].
  • Safety Precautions: When handling, use personal protective equipment including gloves, eye protection, and dust masks [4].

References

o-Cumylphenol safety data sheet research use

Author: Smolecule Technical Support Team. Date: February 2026

Safety Data Sheet Summary for 4-Cumylphenol

The following table summarizes the key hazard and identification information for 4-Cumylphenol according to the latest available Safety Data Sheet [1].

Aspect Details
Product Identifier 4-Cumylphenol [1]
Synonyms PCP, 4-cumylphenol [1]
CAS No. 599-64-4 [1]
Molecular Formula C₁₅H₁₆O [1]
Signal Word Warning [1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H361 (Suspected of damaging fertility or the unborn child), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects) [1]

Physical and Chemical Properties

Understanding the physical characteristics is essential for safe laboratory handling and storage. The data for 4-Cumylphenol is as follows [1]:

Property Value / Description
Appearance White crystalline solid [1]
Melting Point 74 - 76 °C [1]
Boiling Point 335 °C [1]
Flash Point 160 °C [1]

Safe Handling and Control Measures

For researchers working with this compound, the following exposure controls and personal protective equipment (PPE) are recommended [1]:

  • Engineering Controls: Use appropriate exhaust ventilation at places where dust is formed [1].
  • Eye/Face Protection: Safety glasses with side-shields conforming to recognized standards (e.g., EN166) [1].
  • Skin Protection: Wear protective gloves and impervious clothing. Gloves must be inspected prior to use and properly disposed of after use [1].
  • Respiratory Protection: For nuisance exposures, use a particle respirator such as a type P95 (US) or type P1 (EU EN 143). For higher level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges [1].

Toxicity Information and Regulatory Context

The toxicological profile of 4-Cumylphenol includes several important points [1]:

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation [1].
  • Specific Target Organ Toxicity (Repeated Exposure): The SDS indicates this hazard is present, though it states "No data available" in section 11. The hazard statement H373 confirms it may cause organ damage through prolonged or repeated exposure [1].
  • Reproductive Toxicity: It is suspected of damaging fertility or the unborn child (H361) [1].
  • Mutagenicity: Tests conducted (Ames test and in vitro chromosome aberration test) yielded negative results, indicating it did not show mutagenic activity under the tested conditions [1].
  • Carcinogenicity: The SDS notes that no component is identified as a probable, possible, or confirmed human carcinogen by IARC at levels greater than or equal to 0.1% [1].

For chemical safety assessment, substances with hazards like damaging fertility (reprototoxicity) are classified as CMR (Carcinogenic, Mutagenic, and Reprotoxic) substances. Handling such materials requires strict adherence to safety protocols to minimize exposure [2].

Experimental Handling Workflow

For a visual guide to the core safety procedures when handling this chemical in a research setting, please refer to the following workflow. This diagram synthesizes the key handling, storage, and emergency steps from the SDS information [1].

Start Start: Plan Experiment with 4-Cumylphenol A Review SDS & Protocol Start->A B Don Personal Protective Equipment (PPE) A->B C Perform Manipulation in Fume Hood B->C D Store Material in Cool, Tightly Closed Place C->D F1 Inhalation Exposure? C->F1 Accident? E Dispose of Waste via Licensed Disposal Company D->E F2 Skin Contact? F1->F2 No G1 Move to fresh air. Consult physician. F1->G1 Yes F3 Eye Contact? F2->F3 No G2 Wash with soap and water. Consult physician. F2->G2 Yes G3 Rinse eyes for 15 mins. Consult physician. F3->G3 Yes

Core safety procedures for handling 4-Cumylphenol in a laboratory setting.

Key Considerations for Researchers

  • Isomer Specificity: The data provided is for the para- (4-) isomer of cumylphenol. The ortho- (o-) isomer you asked about may have different physical, chemical, and toxicological properties. It is crucial to obtain the specific SDS for the exact chemical structure you are using.
  • Regulatory Frameworks: The toxicity testing requirements for chemicals, including methods for assessing developmental and reproductive toxicity, are established by regulatory bodies like the U.S. EPA. These guidelines ensure a standardized and thorough evaluation of potential hazards [3].
  • Data Gaps: The SDS for 4-Cumylphenol notes that some toxicological properties "have not been thoroughly investigated" [1]. This highlights the importance of applying the Precautionary Principle in research—always minimize exposure, even when complete data is unavailable.

References

o-Cumylphenol isomer formation and separation

Author: Smolecule Technical Support Team. Date: February 2026

o-Cumylphenol and p-Cumylphenol Overview

The table below summarizes the key identifiers and properties of the ortho and para isomers of cumylphenol.

Property *o*-Cumylphenol *p*-Cumylphenol
CAS Number 18168-40-6 [1] 599-64-4 [2]
IUPAC Name 2-(1-Methyl-1-phenylethyl)phenol [1] 4-(2-phenylpropan-2-yl)phenol [3]
Molecular Formula C15H16O [1] C15H16O [2]
InChIKey CJWNFAKWHDOUKL-UHFFFAOYSA-N [1] QBDSZLJBMIMQRS-UHFFFAOYSA-N [3]
Boiling Point Information missing 335 °C [2]
Melting Point Information missing 72-75 °C [2]

Formation and Separation Workflow

The following diagram illustrates the core process for the formation of cumylphenol isomers and the primary separation strategy, based on alkylation and dealkylation techniques [4].

G start Phenol + α-Methylstyrene alkylation Alkylation Reaction (60-160 °C) start->alkylation cat Catalyst: p-Toluenesulfonic Acid or Amberlyst 15 cat->alkylation isomeric_mix Isomeric Mixture: this compound & p-Cumylphenol alkylation->isomeric_mix separation Separation via Alkylation/Dealkylation or Dissociation Extraction isomeric_mix->separation o_cp This compound separation->o_cp p_cp p-Cumylphenol (High Purity) separation->p_cp

Diagram of Cumylphenol Isomer Formation & Separation

Detailed Experimental Protocols

Alkylation for Isomer Formation

The formation of o- and p-Cumylphenol occurs through the alkylation of phenol with α-methylstyrene (AMS) [4].

  • Reactants: Phenol (or substituted phenols like m-cresol) and α-methylstyrene (AMS) [4].
  • Catalysts: The study used both homogeneous (p-Toluenesulfonic acid, pTSA) and heterogeneous (Amberlyst 15) acid catalysts [4].
  • Temperature Range: Reactions were studied between 60°C and 160°C [4].
  • Key Quantitative Data:
    • The alkylation reaction is highly selective toward the para position.
    • The ratio of the second-order rate constants for para to ortho alkylation ((K_1/K_2)) is a key metric. For phenol with AMS, this results in a product ratio of 97% p-Cumylphenol to 3% o-Cumylphenol [4].
    • Reactivity ratios indicate that lower temperatures favor higher para-selectivity [4].
Separation of Isomers

Separating these close-boiling isomers relies on chemical property differences rather than simple distillation [4].

  • Technique: Dissociation Extraction
    • This method leverages differences in the acidity and solubility of the isomers.
    • It can achieve a separation factor of 120 for p-Cumylphenol from o-Cumylphenol, yielding p-Cumylphenol with 95% purity in one step [4].
  • Alternative Strategy: Alkylation/Dealkylation
    • This approach was used to separate other close-boiling phenols (like m-cresol and 2,5-xylenol) with high purity (98-99%) [4]. The principle involves selectively converting one component in a mixture into a different compound that is easier to separate, followed by its recovery back to the original form.

Key Insights for Research and Development

  • High Para-Selectivity: The inherent preference for para-alkylation means o-Cumylphenol is always a minor product, making efficient separation protocols crucial for its isolation [4].
  • Catalyst Choice: Both homogeneous and heterogeneous catalysts are effective, offering flexibility for process design (e.g., ease of catalyst recovery with Amberlyst 15) [4].
  • Proven Separation Efficiency: The documented performance of dissociation extraction provides a validated starting point for developing a purification process for o-Cumylphenol [4].

References

o-Cumylphenol synthesis Friedel-Crafts alkylation protocol

Author: Smolecule Technical Support Team. Date: February 2026

Chemistry Introduction

o-Cumylphenol (2-(1-methyl-1-phenylethyl)phenol) is an ortho-alkylated phenol. The synthesis proceeds via a Friedel-Crafts alkylation where phenol is reacted with α-methylstyrene (AMS) in the presence of a Brønsted or Lewis acid catalyst [1].

A key challenge is controlling regioselectivity to favor the ortho- isomer over the typically more thermodynamically stable para- isomer. The following protocol is adapted from an industrial process, using a heterogeneous catalyst designed for high para- selectivity; modifying reaction conditions can help shift selectivity toward the ortho- product [1].

Detailed Synthesis Protocol

The following workflow and detailed procedure are adapted from a patent for producing p-cumylphenol, which can be modified to target the ortho- isomer [1].

G Start Reactor Setup Dry and purge 3-neck flask with inert gas (N₂) Step1 Charge Reactants Phenol (1.0 equiv) and α-methylstyrene (0.5-1.0 equiv) Start->Step1 Step2 Add Catalyst Sulfated Al₂O₃-ZrO₂ (5-10 wt%) Step1->Step2 Step3 Heat and Stir 80-120°C for 2-4 hours (Monitor by TLC/GC) Step2->Step3 Step4 Cool and Filter Remove solid catalyst by hot filtration Step3->Step4 Step5 Purify Product Crystallize from toluene/heptane mixture Step4->Step5 Step6 Analyze Product Melting point, NMR, GC-MS Step5->Step6

Materials
  • Reactants: Phenol (ACS grade, 1.0 equivalent), α-Methylstyrene (AMS, 95+%, stabilized, 0.5-1.0 equivalents).
  • Catalyst: Sulfated aluminum oxide-zirconium oxide (SO₄²⁻/Al₂O₃-ZrO₂, 5-15 wt% SO₄ ions) [1]. Anhydrous aluminum chloride (AlCl₃) can be used as a homogeneous alternative, but with potential for lower selectivity.
  • Solvent: Toluene (anhydrous). A solvent may not be strictly necessary due to the liquid state of the reactants, but it can improve mixing.
  • Equipment: 100 mL 3-neck round-bottom flask, magnetic stirrer, reflux condenser, thermometer, inert gas (N₂) inlet, oil bath, heating mantle, and filtration setup.
Procedure
  • Reactor Setup: Assemble the flask fitted with a condenser, thermometer, and inlet. Dry the assembly and maintain a slight positive pressure of inert gas (N₂) throughout the reaction.
  • Charge Reactants: Charge phenol (1.0 equiv, e.g., 9.4 g, 0.1 mol) and α-methylstyrene (0.5-1.0 equiv, e.g., 11.8 g, 0.1 mol) to the flask.
  • Add Catalyst: Add the solid sulfated Al₂O₃-ZrO₂ catalyst (5-10 wt% of total reaction mass) to the reaction mixture with efficient stirring.
  • Reaction: Heat the mixture to 80-120°C with vigorous stirring for 2-4 hours. Monitor reaction progress by TLC or GC.
  • Work-up: After completion, cool the mixture to ~50°C and separate the catalyst by hot filtration. Wash the filter cake with warm toluene.
  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude solid can be purified by recrystallization from a toluene/heptane mixture to yield o-cumylphenol as a white to off-white solid [2].

Characterization & Reaction Data

Table 1: Physicochemical Properties of this compound [2]

Property Value / Description
CAS Number 599-64-4 (for 4-Cumylphenol)
Molecular Formula C₁₅H₁₆O
Molecular Weight 212.29 g/mol
Melting Point 74-76 °C (for pure 4-isomer)
Boiling Point ~335 °C
Appearance White to off-white crystalline solid

Table 2: Key Reaction Parameters from Patent Literature (for p-Cumylphenol) [1]

Parameter Optimal Range / Condition
Molar Ratio (Phenol:AMS) 2:1 to 20:1
Catalyst SO₄²⁻/Al₂O₃-ZrO₂
Temperature 80-120 °C
Reaction Time 2-4 hours
Key Impurity (Dimer) < 0.7% (with optimized catalyst)
*o*-Isomer Content ~2.2% (with Zeolite catalyst)

Mechanism and Regioselectivity

The reaction proceeds via a classic electrophilic aromatic substitution. The catalyst facilitates the protonation of α-methylstyrene to form a stable, tertiary cumyl carbocation, which acts as the electrophile. This electrophile then attacks the electron-rich aromatic ring of phenol [3] [4] [5].

G AMS α-Methylstyrene Carbocation Cumyl Carbocation (Stable tertiary) AMS->Carbocation H⁺ Catalyst Arenium σ-Complex (Arenium Ion Intermediate) Carbocation->Arenium EAS Attack on Phenol (ortho) Phenol Phenol (Activated ring) Phenol->Arenium Forms Intermediate Product This compound (Restored Aromaticity) Arenium->Product -H⁺

The ortho/para ratio is influenced by:

  • Catalyst Type: Heterogeneous catalysts like zeolites or sulfated metal oxides can be engineered to favor transition states leading to one isomer over the other via steric constraints [1].
  • Temperature: Lower temperatures often favor kinetic products (frequently the ortho- isomer), while higher temperatures favor the more stable para- isomer.
  • Solvent and Sterics: The bulky cumyl group and potential for hydrogen bonding with the phenolic -OH group can influence the approach of the electrophile.

Troubleshooting and Safety

Issue Potential Cause Solution
Low Conversion Inactive catalyst, incorrect stoichiometry, low temperature Ensure catalyst is freshly activated; use excess phenol to drive reaction and suppress side products [1].
Poor o-Selectivity Reaction conditions favor thermodynamic product Lower reaction temperature; screen different solid acid catalysts.
Polyalkylation Excess AMS relative to phenol Increase phenol-to-AMS molar ratio (e.g., 4:1 or higher) [1].
Dimer Formation Self-reaction of α-methylstyrene Controlled addition of AMS; use of selective catalyst [1].

Safety Notes:

  • Perform all operations with proper personal protective equipment (PPE) in a well-ventilated fume hood.
  • Phenol is corrosive and toxic by skin contact. Handle with extreme care.
  • α-Methylstyrene is flammable and can polymerize. Keep it stabilized and store under an inert atmosphere if necessary.
  • The final product may cause skin and eye irritation (H315-H319-H335) [2].

Research Applications

While o-cumylphenol is a specific chemical entity, its parent compound and isomers are valuable in industrial and research contexts, primarily as:

  • Precursor for high-performance polymers like polycarbonates and phenolic resins [6] [2].
  • Building Block in organic synthesis and for the preparation of specialty chemicals [6].
  • Model Compound for studying regioselectivity in Friedel-Crafts alkylation of phenols.

References

Application Note: Synthesis of p-Cumylphenol via a Sulfated Alumina-Zirconia Catalyst

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Objective

p-Cumylphenol (PCP) is a key industrial chemical widely used in producing stabilizers for polymers, fuels, and lubricants [1]. This document outlines a detailed protocol for its synthesis via the alkylation of phenol with α-methylstyrene (AMS) using a novel sulfated alumina-zirconia catalyst. The objective is to provide researchers with a method that enhances catalytic activity and selectivity while minimizing the formation of o-cumylphenol and dimeric byproducts [1].

Materials and Equipment

2.1. Chemicals

  • Phenol
  • α-Methylstyrene (AMS)
  • Aluminum hydroxide (a mixture of boehmite and pseudoboehmite, mass ratio 1:3 to 3:1 calculated as Al₂O₃)
  • Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)
  • Sulfuric acid (for sulfation and peptization)
  • Aqueous ammonia solution (for precipitation)

2.2. Laboratory Equipment

  • Jacketed glass reactor with mechanical stirrer
  • Temperature controller and heating mantle
  • Separating funnels
  • pH meter
  • Screw extruder
  • Muffle furnace
  • Vacuum oven
  • Analytical equipment: GC-MS, HPLC

Experimental Protocols

Catalyst Preparation [1]

The following workflow outlines the key stages of catalyst synthesis:

G Start Start Catalyst Preparation A Precipitate Zirconium Hydroxide (ZrOCl₂ with NH₄OH) Start->A B Prepare Aluminum Hydroxide (Boehmite/Pseudoboehmite mixture) Start->B C Mix Zr and Al Hydroxides A->C B->C D Sulfation and Peptization (using H₂SO₄ solution) C->D E Screw Extrusion (to form catalyst granules) D->E F Heat Treatment (Calcine granules) E->F End Catalyst Ready F->End

Title: Catalyst Synthesis Workflow

Detailed Steps:

  • Precipitation of Zirconium Hydroxide: Precipitate zirconium hydroxide from an aqueous solution of zirconium oxychloride using an aqueous ammonia solution.
  • Mixing of Hydroxides: Mix the precipitated zirconium hydroxide with aluminum hydroxide. The aluminum hydroxide should consist of a mixture of boehmite and pseudoboehmite in a mass ratio of 1:3 to 3:1 (calculated as Al₂O₃).
  • Sulfation and Peptization: Treat the mixed hydroxide mass with an aqueous solution of sulfuric acid. This step functions both as a sulfating agent (introducing sulfate ions) and a peptizing agent (dispersing and plasticizing the mass).
  • Screw Extrusion: Pass the peptized catalyst mass through a screw extruder to form granules of the desired size.
  • Heat Treatment: Subject the extruded granules to a final heat treatment (calcination) to activate the catalyst.
Alkylation Reaction Procedure [1]

The core alkylation process is illustrated below:

G Start Start Alkylation Reaction A Charge Reactor with Phenol (Molar ratio Phenol:AMS = 2:1 to 10:1) Start->A B Add Catalyst (1-5 wt% of phenol mass) A->B C Heat to 80-130°C B->C D Add α-Methylstyrene (AMS) (Slow addition with stirring) C->D E Maintain Reaction (1-3 hours) D->E F Cool and Separate (Filter to recover catalyst) E->F G Purify Product (Distillation or crystallization) F->G End p-Cumylphenol Obtained G->End

Title: Alkylation Reaction Process

Detailed Steps:

  • Charge Reactor: Load phenol into the jacketed reactor. The molar ratio of phenol to α-methylstyrene (AMS) should be between 2:1 and 10:1.
  • Add Catalyst: Introduce the synthesized sulfated alumina-zirconia catalyst to the reactor. The catalyst load is typically 1-5% by mass of the phenol charge.
  • Heat and Stir: Heat the mixture to a reaction temperature between 80°C and 130°C with constant stirring.
  • Add AMS: Slowly add α-methylstyrene to the reaction mixture over a defined period while maintaining temperature and stirring.
  • Maintain Reaction: Continue stirring for 1-3 hours to complete the alkylation.
  • Separate and Purify: After the reaction, cool the mixture and separate the catalyst by filtration. The crude product can be purified by distillation or crystallization to obtain pure p-cumylphenol.

Data Presentation and Analysis

Key Physical Properties of 4-Cumylphenol [2]

Table 1: Characteristic properties of the target compound, p-cumylphenol.

Property Value
CAS Number 599-64-4
Molecular Formula C₁₅H₁₆O
Molecular Weight 212.29 g/mol
Melting Point 74 - 76 °C
Boiling Point 335 °C
Flash Point 160 °C
Key Process Parameters and Outcomes [1]

Table 2: Optimized reaction parameters and typical performance outcomes for the described protocol.

Parameter / Outcome Specification / Value
Catalyst Composition Mixture of Al₂O₃ and ZrO₂ promoted by sulfate (5-15% mass as SO₄)
Phenol to AMS Molar Ratio 2:1 to 10:1
Reaction Temperature 80 - 130 °C
Catalyst Load 1 - 5% by mass of phenol
Typical p-Cumylphenol Content in Product Up to 98.5%
Typical this compound Content ~0.4%
Typical Dimer Content ~0.4%

Troubleshooting and Best Practices

  • Catalyst Performance: The high selectivity of this catalyst is attributed to the synergistic effect of the alumina-zirconia support and the sulfate promotion, which creates strong acid sites favorable for para-alkylation [1].
  • By-product Control: The use of a heterogeneous catalyst simplifies separation and reuse, potentially reducing waste compared to homogeneous acid catalysts like H₂SO₄ or AlCl₃.
  • Process Safety: Always conduct reactions with appropriate personal protective equipment. The use of α-methylstyrene and hot phenol requires caution; ensure good ventilation and control of reaction exotherms.

Key Limitation and Research Path Forward

A primary challenge in adapting this protocol is its focus on para-selectivity. The described sulfated alumina-zirconia catalyst is explicitly engineered to minimize the formation of this compound, which is reported at levels as low as 0.4% [1]. Therefore, achieving high yields of this compound would require a different catalytic system.

For research aimed specifically at This compound, I suggest exploring these avenues:

  • Investigate Alternative Catalysts: The search results indicate that zeolite-based catalysts (e.g., ZSM-type) can produce different isomer distributions, sometimes resulting in higher ortho-isomer content [1]. This could be a fruitful area for investigation.
  • Fine-tune Reaction Conditions: Parameters like temperature, solvent, and steric hindrance on the catalyst surface can significantly influence the ortho/para ratio. Systematic studies varying these conditions are essential.
  • Consult Specialized Databases: For more targeted information, searching scientific databases for "this compound synthesis," "Friedel-Crafts alkylation ortho-selectivity," or "sterically hindered acid catalysts" may yield more directly relevant journal articles.

References

GC-MS analysis o-Cumylphenol environmental samples

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Analytical Significance

4-Cumylphenol (CAS No. 599-64-4) is an aromatic compound with the molecular formula C₁₅H₁₆O and a molecular weight of 212.287 g/mol [1]. It is primarily used as a chain terminator in the production of polycarbonate plastics and can also be found in surfactants, fungicides, and preservatives [1].

In an environmental analysis context, this compound is a potential contaminant, and its detection in complex matrices (like fuels or waste streams) is a recognized challenge. Its presence in bunker fuels, for instance, is considered a potential "deleterious constituent" that is precluded by marine fuel standards [2]. The following workflow outlines the core stages for its analysis.

G cluster_1 Sample Preparation Options SampleCollection Sample Collection SamplePrep Sample Preparation SampleCollection->SamplePrep SPE Solid Phase Extraction\l(SPE) for polar/high\lboiling point species SamplePrep->SPE LLE Liquid-Liquid Extraction\l(LLE) with DCM SamplePrep->LLE QuEChERS QuEChERS for dirty\lmatrices (e.g., soils) SamplePrep->QuEChERS GCMSAnalysis GC-MS Analysis DataAnalysis Data Analysis &\lQuantification GCMSAnalysis->DataAnalysis SPE->GCMSAnalysis LLE->GCMSAnalysis QuEChERS->GCMSAnalysis

Detailed Experimental Protocols

Sample Preparation Techniques

The choice of sample preparation is critical for isolating 4-cumylphenol from interfering matrix components.

  • Solid Phase Extraction (SPE) for Polar Species: For isolating 4-cumylphenol and other phenolic compounds from aqueous environmental samples (like water simulants or wastewater), a Solid Phase Extraction (SPE) protocol is highly effective [2] [3]. This technique is particularly suited for polar and high-boiling-point chemical species [2].

    • SPE Sorbent Selection: A reversed-phase sorbent, such as C18-bonded silica, is recommended for retaining non-polar to moderately polar analytes from aqueous matrices [4].
    • Procedure: Condition the C18 SPE cartridge with methanol followed by water or a buffer. Load the prepared aqueous sample. Wash with a water/organic solvent mix (e.g., 5-10% methanol in water) to remove weakly retained interferences. Elute 4-cumylphenol with a pure organic solvent like dichloromethane (DCM) or methanol. The eluent is then gently evaporated under a nitrogen stream and reconstituted in a solvent compatible with GC-MS injection (e.g., ethyl acetate or hexane) [2] [4].
  • Liquid-Liquid Extraction (LLE): This is a robust and simple method for transferring analytes from an aqueous phase to an organic phase [3].

    • Procedure: For a method validated for 84 food contact material substances (including structurally similar phenols), an LLE was optimized using dichloromethane (DCM) as the extraction solvent in the presence of 10% (m/v) NaCl [3]. The combination of DCM and salt promotes phase separation and improves extraction efficiency.
  • QuEChERS for Solid Samples: For solid environmental samples like soils, sediments, or biota, the QuEChERS method is recommended due to its efficiency and effectiveness in dealing with complex, dirty matrices [5] [6].

    • Procedure: The sample is homogenized and extracted with an organic solvent like acetonitrile, followed by a salting-out step to induce phase separation. The extract then undergoes a dispersive-SPE cleanup to remove interferences such as organic acids, sugars, and pigments [5] [6].
GC-MS Instrumental Analysis

This section details the key parameters for separating, ionizing, and detecting 4-cumylphenol.

  • GC Column Selection: The principle of "like dissolves like" guides column choice [6]. A standard 5% phenyl / 95% dimethyl polysiloxane stationary phase column (e.g., 30 m length x 0.25 mm ID x 0.25 µm film thickness) is an excellent starting point. This phase offers good efficiency and performance for a wide range of semi-volatile compounds, including phenols, and provides some resistance to water, which is beneficial for analyzing extracts from aqueous simulants [3].

  • GC Temperature Program: A common strategy is to use a temperature ramp. An example initial program could be: 60 °C (hold 1 min), then ramp at 15 °C/min to 300 °C (hold 5 min). This should be optimized to ensure 4-cumylphenol is adequately separated from other co-extracted compounds [3].

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) is the standard and most widely used ionization technique in GC-MS [4].
    • Acquisition Mode: For high selectivity and sensitivity in complex environmental matrices, Selected Ion Monitoring (SIM) is preferred over full scan. In SIM, the instrument monitors only a few characteristic fragment ions for 4-cumylphenol, which increases dwell time and improves the signal-to-noise ratio. The specific quantification and qualifier ions should be determined by analyzing a pure standard in full-scan mode first.

The table below summarizes the key parameters for GC-MS analysis.

Parameter Recommended Setting / Description
Sample Preparation Solid Phase Extraction (SPE) with C18 sorbent [2] [4]. Liquid-Liquid Extraction (LLE) with Dichloromethane [3].
GC Column 5% Phenyl / 95% Dimethyl Polysiloxane (e.g., 30 m x 0.25 mm ID x 0.25 µm) [3] [6].
Injection Mode Splitless (for high sensitivity) or Pulsed Splitless.
Injection Volume 1 µL (typical).
Carrier Gas Helium (≥99.999% purity), constant flow (e.g., 1.0 mL/min).
Oven Program Example: 60°C (1 min), 15°C/min to 300°C (5 min) [3].
MS Ionization Electron Ionization (EI), 70 eV [4].
Ion Source Temp. 230 - 280 °C.
Acquisition Mode Selected Ion Monitoring (SIM) for target analysis.

Method Validation & Quality Control

To ensure the method produces reliable and accurate data, the following validation parameters should be established.

  • Calibration and Quantification: Use a multi-level calibration curve (e.g., 4-6 levels) with external or internal standard techniques [2] [7]. For 4-cumylphenol, which may not have a stable isotope-labeled analog, a suitable structural analog should be evaluated as an internal standard to correct for losses during sample preparation and instrument variability.

  • Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ). A well-optimized method should have an LOQ at least three times lower than the legislative or reporting limit of interest [3].

  • Accuracy and Precision: Evaluate method performance by spiking samples with a known concentration of 4-cumylphenol. Demonstrate recoveries between 70% and 115% and relative standard deviations (RSD) smaller than 20% across multiple replicates and concentration levels [3].

  • Quality Control (QC): Include procedural blanks, solvent blanks, and continuing calibration verification (CCV) standards at regular intervals within the sample sequence to monitor for contamination and instrument drift [5].

Key Considerations for Analysis

When developing your method, keep these points in mind:

  • Matrix Effects: Co-extracted compounds from the sample can enhance or suppress the analyte's signal in the MS. Use internal standards and matrix-matched calibration curves to compensate for these effects and ensure accurate quantification [5].
  • Standard Availability: Ensure you have a reliable source of high-purity 4-cumylphenol analytical standard for calibration. Incorrect standards are a major source of error [7].

References

LC-MS/MS detection o-Cumylphenol biological matrices

Author: Smolecule Technical Support Team. Date: February 2026

A Generic LC-MS/MS Protocol for Bioanalysis

The following workflow outlines the core steps for preparing and analyzing a compound from a biological matrix like plasma or serum.

LCMS_Workflow cluster_prep Sample Preparation Methods sample_prep Sample Preparation spe Solid Phase Extraction (SPE) sample_prep->spe protein_ppt Protein Precipitation sample_prep->protein_ppt lle Liquid-Liquid Extraction (LLE) sample_prep->lle lc_separation LC Separation spe->lc_separation protein_ppt->lc_separation lle->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Sample Preparation: Critical Clean-up [1] [2]

The goal is to remove proteins and phospholipids that can cause ion suppression and damage the instrument [1].

  • Protein Precipitation (PP): A rapid and straightforward method.
    • Protocol: Add a precipitating solvent (e.g., 3 volumes of acetonitrile with 1% formic acid) to one volume of plasma. Vortex mix, then centrifuge. Collect the supernatant [1] [2].
    • Limitation: Does not remove phospholipids, which are a major source of ion suppression [1].
  • Phospholipid Removal (PLR): A more comprehensive clean-up.
    • Protocol: Uses a specialized plate with an active component that captures phospholipids. The protocol is similar to protein precipitation but results in a cleaner sample, significantly reducing matrix effects [1].
  • Solid Phase Extraction (SPE): Provides excellent purification and concentration.
    • Protocol: Steps include cartridge conditioning (with methanol and water), sample loading, washing (to remove impurities), and elution of the analyte with a strong solvent [2].
  • Liquid-Liquid Extraction (LLE): Ideal for non-polar to moderately polar compounds.
    • Protocol: Mix the sample with an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). After mixing and centrifugation, collect the organic layer containing the extracted analyte [3] [2].
Liquid Chromatography (LC) Separation

This step physically separates the analyte from remaining matrix components.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.9 µm) is commonly used [1].
  • Mobile Phase: A gradient of water (Solvent A) and methanol or acetonitrile (Solvent B), both often modified with 0.1% formic acid to enhance ionization in positive mode [1] [3].
  • Injection Volume: Typically 2-10 µL [1] [4].
Mass Spectrometry (MS/MS) Detection

This provides the high sensitivity and specificity for detection and quantification.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's chemistry [4] [5].
  • Mass Analyzer: Triple Quadrupole (QqQ) operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode [4] [3].
  • Typical MS Conditions:
    • Capillary Voltage: 0.5 - 3.0 kV
    • Source Temperature: 150 °C
    • Desolvation Temperature: 550 °C [1]

Method Validation Parameters

For any bioanalytical method to be considered reliable, it must be validated. The table below outlines the essential parameters to evaluate [6].

Validation Parameter Description & Target Experimental Approach
Accuracy Closeness of measured value to the true value. Analyze QC samples at multiple concentrations; accuracy should be within ±15% of the nominal value [6].
Precision Degree of scatter in repeated measurements. Measure intra-day & inter-day repeatability; coefficient of variation (CV) should be ≤15% [6].
Linearity Method produces results proportional to analyte concentration. Analyze a series of standards (e.g., 6-8 points). Correlation coefficient (r²) should be >0.99 [1] [6].
Lower Limit of Quantification (LLOQ) Lowest concentration that can be measured with acceptable accuracy and precision. Lowest calibrator with signal-to-noise (S/N) ≥ 20:1 and precision/accuracy within ±20% [6].
Recovery Efficiency of the extraction process. Compare analyte response from extracted samples to unextracted standards in solvent [6].
Matrix Effect Ionization suppression/enhancement caused by the sample matrix. Compare analyte response in post-extraction spiked matrix to neat solvent. Precision (CV) of matrix factor should be <15% [1] [6].
Specificity Ability to measure analyte without interference from matrix. Analyze at least 6 different sources of blank matrix to confirm no interference at the analyte's retention time [6].
Stability Analyte stability under storage & processing conditions. Evaluate bench-top, processed sample, and freeze-thaw stability [6].

A Practical Workflow for Protocol Development

Since a direct protocol for o-Cumylphenol is unavailable, here is a logical approach to develop your own:

  • Analyte Characterization: Determine the key properties of this compound, such as its pKa, logP (hydrophobicity), and expected fragmentation pattern in MS.
  • Sample Preparation Selection: Based on its hydrophobicity (likely high), LLE or SPE would be strong candidates for efficient extraction and clean-up [2].
  • LC Method Development: Start with a C18 column and a gradient of water and methanol. Optimize the gradient to achieve a good retention time and peak shape [1].
  • MS/MS Method Development: Infuse a standard to identify the precursor ion ([M-H]⁻ or [M+H]⁺) and optimize collision energy to find the most abundant product ion. This establishes the MRM transition [4].
  • Validation: Systematically test the method against all parameters listed in the table above to ensure it is robust, sensitive, and reproducible [6] [7].

References

o-Cumylphenol sonolytic degradation parameters optimization

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Sonolytic Degradation of 4-Cumylphenol

Sonolysis is an advanced oxidation process that uses ultrasound to generate cavitation bubbles, leading to localized extreme conditions and the production of highly reactive free radicals, primarily hydroxyl radicals (•OH), that can degrade resilient organic pollutants [1] [2].

For 4-cumylphenol, an endocrine-disrupting chemical, the degradation efficiency is highly dependent on several operational parameters. The key findings from the literature are summarized below.

Table 1: Optimized Operational Parameters for 4-Cumylphenol Sonolysis

Parameter Optimal Condition or Effect Key Findings & Notes
Ultrasonic Frequency Frequency dependent; higher frequencies often more effective The degradation rate is frequency-dependent. Frequencies between 300-500 kHz are generally most effective for similar persistent organics [3].
Ultrasonic Power 20 - 100 W Degradation rate increases proportionally with power in this range [4] [5].
Initial pH Acidic media (e.g., pH ~3) Most favorable degradation occurs in acidic conditions [4] [5] [6].
Saturating Gas Argon > Air > Nitrogen Argon promotes radical formation; nitrogen acts as a radical scavenger [4] [5] [6].
Temperature 20 - 50°C Degradation rate increases with temperature in this range [4] [5].
Initial Concentration Inversely proportional to rate Lower concentrations (e.g., 0.05 mg/L) degrade faster [4] [5].
Additives - Inorganic Ions Bromide (Br⁻), Persulfate (S₂O₈²⁻) Bromide and persulfate can significantly enhance the degradation rate by promoting radical production [4] [5] [6].
Additives - Radical Scavengers e.g., tert-butanol Inhibits degradation by scavenging •OH radicals, confirming the radical-driven mechanism [2] [6].
Water Matrix More efficient in natural water Natural water components (e.g., bicarbonate at low 4-CP conc.) can enhance degradation compared to pure water [4] [5].

Detailed Experimental Protocol

This protocol outlines a methodology for optimizing the sonolytic degradation of 4-cumylphenol in an aqueous solution, based on the parameters described in the Application Notes.

1. Equipment and Reagents

  • Ultrasonic Reactor: A high-frequency ultrasonic reactor (recommended frequency range: 300-500 kHz) with adjustable power output (e.g., 20-100 W).
  • Saturating Gas Supply: Cylinders of argon, air, and nitrogen with appropriate tubing and diffusers.
  • Analytical Instrumentation: HPLC system equipped with a UV-Vis or diode-array detector for quantifying 4-CP concentration.
  • pH Meter: A calibrated pH meter.
  • Chemicals: 4-Cumylphenol standard, tertiary-butanol (scavenger), sodium bromide, potassium persulfate, and reagents for pH adjustment (e.g., HCl, NaOH).

2. Experimental Workflow and Optimization Logic The following diagram illustrates the logical workflow for systematically optimizing the sonolytic degradation process.

Start Prepare 4-CP Aqueous Solution A Set Baseline Parameters: • Frequency: 300 kHz • Power: 50 W • pH: Unadjusted • Gas: Air Start->A B Degradation Run (Sonication for set duration) A->B C Sample & Analyze (HPLC for 4-CP concentration) B->C D Calculate Degradation Rate C->D E Systematically Vary ONE Parameter D->E F Compare Results Identify Optimal Range E->F Iterate Loop G Proceed to Next Parameter F->G Iterate Loop H Final Optimal Parameter Set F->H All Parameters Optimized G->B Iterate Loop

3. Step-by-Step Procedure

  • Step 1: Solution Preparation. Prepare an aqueous stock solution of 4-cumylphenol at a desired initial concentration (e.g., 0.05 - 1.0 mg/L).
  • Step 2: Parameter Adjustment. For each experimental run, adjust the target parameter while keeping others constant, following the logic in the workflow above.
    • pH Adjustment: Adjust the solution pH using dilute HCl or NaOH.
    • Gas Saturation: Place the solution in the sonication vessel and saturate with the desired gas (Ar, Air, N₂) for 10-15 minutes prior to and during sonication.
    • Additive Introduction: Add known concentrations of additives (e.g., 0.5 mM H₂O₂, Br⁻, or S₂O₈²⁻) to the solution [2] [6].
  • Step 3: Sonication. Initiate sonication at the set frequency and power. Maintain a constant temperature (e.g., 20°C) using a water bath if necessary.
  • Step 4: Sampling. Withdraw samples from the reactor at predetermined time intervals (e.g., 0, 10, 20, 30, 60 minutes).
  • Step 5: Analysis. Analyze the samples via HPLC to determine the residual concentration of 4-CP.

4. Data Analysis

  • Kinetic Modeling: The sonolytic degradation of 4-CP typically follows pseudo-first-order kinetics. Plot the natural logarithm of 4-CP concentration versus time. The slope of the linear fit is the pseudo-first-order rate constant (k), which is the primary metric for comparing degradation efficiency under different conditions [2]. ln(C₀/C) = kt where C₀ is the initial concentration, C is the concentration at time t, and k is the rate constant.
  • Parameter Optimization: Compare the calculated rate constants (k) for experiments where a single parameter was varied to identify its optimal value.

Critical Considerations for Researchers

  • Isomer Specificity: The protocols above are based on data for 4-cumylphenol. You should verify the kinetics and optimal parameters for o-cumylphenol, as the position of the alkyl chain on the phenol ring can influence reactivity and degradation pathways.
  • By-product Formation and Toxicity: While sonolysis effectively degrades the parent compound, it can generate intermediate by-products. It is critical to monitor these intermediates and assess ecotoxicity, for example using biotests, to ensure the process does not produce more harmful substances [7].
  • Process Intensification: For higher degradation and mineralization efficiency, consider hybrid systems. A sonophotocatalytic (US/UV/TiO₂) process, especially when enhanced with oxidants like persulfate, has been shown to achieve superior degradation of 4-CP and total chemical oxygen demand (COD) removal compared to sonolysis alone [6].

I hope these detailed Application Notes and Protocols provide a solid foundation for your work. Should you require further specifics on analytical techniques or hybrid system setup, please do not hesitate to ask.

References

Comprehensive Application Notes and Protocols for o-Cumylphenol Biodegradation by Microbial Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to o-Cumylphenol Biodegradation

This compound (4-cumylphenol) represents a significant environmental concern due to its widespread use in industrial applications and endocrine-disrupting properties that can interfere with hormonal systems in aquatic and terrestrial organisms. As a phenolic compound with a complex structure featuring an aromatic ring and a bulky isopropylphenyl group, this compound exhibits persistent characteristics in environmental matrices, resisting natural degradation processes. The environmental fate of cumylphenol is influenced by its low volatility, moderate water solubility, and tendency to accumulate in sediments and biological tissues, creating potential for long-term ecological impacts. Traditional physicochemical methods for removing cumylphenol from contaminated sites often prove cost-prohibitive or generate secondary pollutants, making biological remediation approaches particularly attractive for sustainable environmental management.

Recent advances in microbiological degradation have demonstrated that certain specialized microbial strains possess the metabolic capability to transform this compound into less harmful intermediates through specific enzymatic pathways. The fungal system Umbelopsis isabellina has shown particular promise, with research indicating it can effectively degrade not only this compound but also structural analogs including nonylphenol and 4-tert-octylphenol [1]. This non-ligninolytic fungus achieves rapid contaminant removal while simultaneously reducing aqueous toxicity, as confirmed through bioindicator assays using Artemia franciscana and Daphnia magna. The demonstrated ability of microorganisms to metabolize this compound as a carbon and energy source provides a foundation for developing effective bioremediation strategies that can be implemented in both natural and engineered treatment systems.

Microbial Systems for Cumylphenol Biodegradation

Identified Microbial Degraders

Several microbial systems have demonstrated the capability to degrade cumylphenol and related alkylphenol compounds through various metabolic pathways. The following table summarizes the most promising microbial degraders identified in current research:

Table 1: Microbial Systems for Cumylphenol and Related Compound Biodegradation

Microorganism Classification Target Compounds Degradation Efficiency Optimal Conditions Key Enzymes/Pathways
Umbelopsis isabellina Non-ligninolytic fungus 4-cumylphenol, nonylphenol, 4-tert-octylphenol >90% removal of 25 mg/L in 12 hours Not specified Non-ligninolytic enzymatic system, (hydroxyalkyl)phenols as intermediates
Glutamicibacter nicotianae MSSRFPD35 Rhizobacterium Phenol and derivatives Up to 1117 mg/L within 60 hours pH ~7.0, mesophilic Catechol 1,2-dioxygenase via ortho pathway
Bacterial Consortium (15 strains) Mixed bacterial culture Phenol and related compounds Effective at 20 ppm concentration 48 hours incubation, aerobic conditions Simultaneous ortho and meta cleavage pathways
Halomonas sp. strain 4-5 Moderately halophilic bacterium Phenol and phenolic compounds >94% of 500 mg/L across 3%-10% NaCl Saline conditions (3-10% NaCl) LmPH (phenol hydroxylase) and C12O (catechol 1,2-dioxygenase)
Microbial Selection Criteria

Selection of appropriate microbial systems for this compound biodegradation requires consideration of several critical factors. Environmental compatibility is essential, wherein microbial degraders must thrive under the specific conditions of the contaminated site, including pH, temperature, oxygen availability, and salinity. For instance, Halomonas sp. strain 4-5 demonstrates exceptional performance in saline environments, maintaining degradation efficiency at salt concentrations up to 10% NaCl [2]. This characteristic makes it particularly suitable for treating industrial wastewater or marine environments where high salinity would inhibit most conventional biodegrading microorganisms.

Metabolic versatility represents another crucial selection criterion, as microorganisms capable of utilizing multiple degradation pathways often exhibit more robust performance under fluctuating environmental conditions. Research has revealed that certain bacterial consortia simultaneously express both ortho- and meta-cleavage pathways for catechol degradation, allowing for flexible metabolic responses to varying contaminant concentrations and environmental conditions [3]. Additionally, the ability of microorganisms to tolerate and degrade mixtures of contaminants is invaluable for real-world applications where this compound frequently co-occurs with other phenolic compounds and heavy metals. Glutamicibacter nicotianae MSSRFPD35 exemplifies this trait, maintaining phenol degradation capability even in the presence of toxic heavy metals [4].

Experimental Protocols

Microbial Enrichment and Screening

Protocol 1: High-Throughput Screening for Halophilic Phenol Degraders

This protocol adapts established methods for isolating halophilic cumylphenol-degrading microorganisms using microplate-based systems [2]:

  • Sample Collection and Preparation:

    • Collect environmental samples from saline habitats (marine sediments, saline soils, or industrial wastewater).
    • Prepare minimal salt medium (MSM) with varying NaCl concentrations (1%-15%) supplemented with this compound (100-500 mg/L) as sole carbon source.
    • Distribute 1 mL aliquots into 48-deep well microplates using automated liquid handling systems.
  • Enrichment Cultivation:

    • Inoculate each well with 50 μL of environmental sample suspension.
    • Seal plates with breathable membranes to allow gas exchange while preventing contamination.
    • Incubate at 30°C with continuous shaking at 300 rpm for 7-14 days.
    • Monitor bacterial growth spectrophotometrically at OD600 using microplate readers.
  • High-Throughput Phenol Measurement:

    • Develop standard curve using this compound standards (0.1-2 mg/L) in 96-well microplates.
    • Adapt the 4-aminoantipyrine colorimetric method for microplate format:
      • Transfer 100 μL culture supernatant to clean 96-well plate
      • Add 50 μL of 0.5 M NH₄Cl/NH₄OH buffer (pH 10)
      • Mix with 25 μL of 2% 4-aminoantipyrine and 25 μL of 8% potassium ferricyanide
      • Measure absorbance at 510 nm after 15-minute incubation
    • Calculate this compound concentration using standard curve (y = 0.08808x + 0.00203, R² = 0.9988)
  • Strain Isolation and Identification:

    • Streak positive enrichments on solid MSM plates containing this compound
    • Purify individual colonies through repeated streaking
    • Identify strains through 16S rRNA sequencing for bacteria or ITS sequencing for fungi

Table 2: Media Composition for Cumylphenol Degrader Enrichment

Component Concentration Purpose
KH₂PO₄ 0.07 g/L Buffer component
K₂HPO₄ 0.125 g/L Buffer component
FeCl₃ 0.07 g/L Trace element source
CaCl₂ 0.003 g/L Trace element source
NaCl 1%-15% (w/v) Osmotic stressor
This compound 100-500 mg/L Selective carbon source
NH₄Cl 0.5 g/L Nitrogen source
MgSO₄·7H₂O 0.2 g/L Magnesium and sulfur source
Biodegradation Activity Assays

Protocol 2: Batch Degradation and Kinetic Analysis

This protocol provides standardized methods for quantifying this compound degradation kinetics and metabolic pathways:

  • Inoculum Preparation and Standardization:

    • Maintain pure cultures or consortia on nutrient agar slants.
    • Prepare pre-cultures by inoculating single colonies into nutrient broth.
    • Harvest late-logarithmic phase cells by centrifugation (5,000 × g, 10 min).
    • Wash twice with sterile physiological saline (0.85% NaCl).
    • Standardize cell suspension to 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).
  • Batch Degradation Experiments:

    • Prepare degradation medium: minimal medium with this compound as sole carbon source (25-1000 mg/L based on tolerance screening).
    • Inoculate experimental flasks with standardized inoculum (1-5% v/v).
    • Maintain uninoculated controls with equivalent this compound concentration.
    • Incubate under optimal temperature and shaking conditions (typically 30°C, 150 rpm).
    • Sacrifice entire flasks at predetermined time intervals for comprehensive analysis.
  • Analytical Procedures:

    • Extract residual this compound and metabolites using equal volumes of ethyl acetate.
    • Derivatize extracts with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) for 30 min at 60°C.
    • Analyze derivatives by GC-MS with DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm).
    • Use temperature program: 60°C (2 min hold) to 300°C at 10°C/min, final hold 5 min.
    • Identify intermediates by comparison with mass spectral libraries.
  • Enzyme Activity Assays:

    • Prepare cell-free extracts by sonication (3 × 30 s pulses, 40% amplitude) followed by centrifugation (12,000 × g, 20 min, 4°C).
    • Assay catechol 1,2-dioxygenase (C12O) by monitoring cis,cis-muconic acid formation at 260 nm (extinction coefficient 16.8 mM⁻¹cm⁻¹).
    • Assay catechol 2,3-dioxygenase (C23O) by monitoring 2-hydroxymuconic semialdehyde formation at 375 nm (extinction coefficient 33.0 mM⁻¹cm⁻¹).
    • Measure phenol hydroxylase activity by monitoring NADPH consumption at 340 nm.

G cluster_1 Isolation Phase cluster_2 Characterization Phase cluster_3 Degradation Assessment start Sample Collection (Environmental Samples) enrichment Enrichment Cultivation in Selective Media start->enrichment screening High-Throughput Screening in Microplates enrichment->screening enrichment->screening isolation Strain Isolation and Purification screening->isolation screening->isolation identification Molecular Identification (16S rRNA/ITS sequencing) isolation->identification characterization Physiological Characterization identification->characterization identification->characterization degradation Batch Degradation Experiments characterization->degradation analysis Analytical Procedures (GC-MS, Enzyme Assays) degradation->analysis degradation->analysis application Bioremediation Application analysis->application

Figure 1: Experimental workflow for isolation and characterization of this compound-degrading microorganisms

Metabolic Pathway Analysis

Biochemical Pathways for Cumylphenol Degradation

The biodegradation of this compound follows a sequential metabolic process that initiates with enzymatic hydroxylation and proceeds through ring cleavage pathways. Research with the fungus Umbelopsis isabellina has revealed that cumylphenol degradation generates several derivatives, primarily (hydroxyalkyl)phenols as key intermediates [1]. The initial transformation step involves hydroxylation of the phenolic ring, facilitated by monooxygenase or hydroxylase enzymes, which prepares the molecule for subsequent ring cleavage. In bacterial systems, this process is typically initiated by phenol hydroxylase, which converts the parent compound to catechol or substituted catechols that serve as central intermediates in the degradation pathway.

The downstream metabolic fate of catechol intermediates diverges into two principal routes: the ortho-cleavage pathway (catalyzed by catechol 1,2-dioxygenase) and the meta-cleavage pathway (catalyzed by catechol 2,3-dioxygenase). In the ortho pathway, cleavage occurs between the two hydroxyl groups of catechol, producing cis,cis-muconic acid, which subsequently enters the tricarboxylic acid (TCA) cycle after further transformations. Conversely, the meta pathway involves cleavage adjacent to the hydroxyl groups, generating 2-hydroxymuconic semialdehyde, which is further processed into pyruvate and acetaldehyde. Studies of bacterial consortia have demonstrated that some microorganisms simultaneously express both pathways, with differential expression depending on environmental conditions and contaminant concentration [3]. This metabolic flexibility potentially enhances degradation efficiency across varying environmental conditions.

G cluster_ortho Ortho Pathway cluster_meta Meta Pathway o_cumylphenol This compound hydroxylated Hydroxylated Intermediate o_cumylphenol->hydroxylated Hydroxylase catechol Catechol Derivative hydroxylated->catechol Oxidation ortho Ortho Cleavage Pathway catechol->ortho C12O Enzyme meta Meta Cleavage Pathway catechol->meta C23O Enzyme muconate cis,cis-Muconate ortho->muconate Intradiol Cleavage ortho->muconate semialdehyde 2-Hydroxymuconic Semialdehyde meta->semialdehyde Extradiol Cleavage meta->semialdehyde tca TCA Cycle Intermediates muconate->tca Multiple Steps products Central Metabolic Products semialdehyde->products Multiple Steps

Figure 2: Proposed metabolic pathways for this compound biodegradation in microbial systems

Molecular Biology Techniques for Pathway Elucidation

Advanced molecular techniques provide powerful tools for elucidating the genetic basis of this compound degradation pathways. Differential display reverse transcriptase polymerase chain reaction (DDRT-PCR) enables specific amplification and detection of genes responsible for phenol degradation, allowing researchers to determine the extent to which both ortho- and meta-cleavage pathways are activated in response to phenol exposure [3]. This method offers superior resolution for analyzing differential gene expression in microbial consortia without prior knowledge of the genome sequence, making it particularly valuable for studying non-model environmental isolates.

Additional molecular approaches include:

  • Functional Gene Detection:

    • Design degenerate primers targeting conserved regions of phenol hydroxylase (LmPH), catechol 1,2-dioxygenase (C12O), and catechol 2,3-dioxygenase (C23O) genes
    • Perform PCR amplification with genomic DNA from potential degraders
    • Confirm amplicon identity through sequencing and phylogenetic analysis
  • Gene Expression Analysis:

    • Extract total RNA from cells grown on this compound and reference carbon sources
    • Synthesize cDNA using reverse transcriptase
    • Perform quantitative PCR (qPCR) with gene-specific primers
    • Calculate relative expression using housekeeping genes (e.g., 16S rRNA, rpoB) for normalization
  • Metagenomic Analysis:

    • Extract total community DNA from enrichment cultures
    • Sequence using Illumina or Nanopore platforms
    • Reconstruct metabolic pathways through bioinformatic analysis
    • Identify novel degradation genes through functional screening of metagenomic libraries

Data Analysis and Interpretation

Kinetic Analysis of Degradation

Quantitative assessment of this compound biodegradation kinetics provides essential parameters for predicting degradation rates and optimizing bioremediation systems. The Haldane model effectively describes microbial growth on inhibitory substrates like phenolic compounds and can be applied to this compound degradation kinetics [4]. This model accounts for substrate inhibition at elevated concentrations while accurately representing growth kinetics at lower substrate levels.

The Haldane equation for specific growth rate is:

μ = μₘₐₓ × S / (Kₛ + S + S²/Kᵢ)

Where:

  • μ = specific growth rate (h⁻¹)
  • μₘₐₓ = maximum specific growth rate (h⁻¹)
  • S = substrate concentration (mg/L)
  • Kₛ = half-saturation constant (mg/L)
  • Kᵢ = inhibition constant (mg/L)

Table 3: Experimentally Determined Kinetic Parameters for Phenol-Degrading Microorganisms

Microorganism μₘₐₓ (h⁻¹) Kₛ (mg/L) Kᵢ (mg/L) qₘₐₓ (h⁻¹) Reference Compound
Glutamicibacter nicotianae MSSRFPD35 0.37 20.29 268.1 0.983 Phenol
Umbelopsis isabellina Not specified Not specified Not specified >90% in 12 h 4-cumylphenol
Bacterial Consortium Not specified Not specified Not specified Maximum enzyme activity at 48 h Phenol

For degradation rate kinetics, the Haldane equation for substrate degradation takes the form:

q = qₘₐₓ × S / (Kₛ' + S + S²/Kᵢ')

Where:

  • q = specific substrate degradation rate (mg substrate/mg biomass/h)
  • qₘₐₓ = maximum specific substrate degradation rate (mg substrate/mg biomass/h)
  • Kₛ' = half-saturation constant for degradation (mg/L)
  • Kᵢ' = inhibition constant for degradation (mg/L)
Toxicity Assessment and Metabolite Analysis

Comprehensive evaluation of this compound biodegradation requires not only monitoring parent compound disappearance but also assessing toxicity reduction and identifying transformation products. Research with Umbelopsis isabellina demonstrated that although complete mineralization may not occur, the transformation products generated through microbial activity exhibit significantly reduced toxicity compared to the parent compound [1]. This finding underscores the importance of complementing chemical analysis with bioassays to fully evaluate treatment effectiveness.

Standardized approaches for toxicity assessment include:

  • Acute Toxicity Bioassays:

    • Daphnia magna immobilization test (24-48 hour exposure)
    • Artemia franciscana (brine shrimp) mortality assay (24 hour exposure)
    • Microtox test using Vibrio fischeri bioluminescence inhibition (5-15 minute exposure)
  • Genotoxicity Assessment:

    • Ames test for mutagenicity using Salmonella typhimurium strains
    • Comet assay for DNA damage in eukaryotic cells
    • SOS/umu test for genotoxic response in bacteria
  • Endocrine Disruption Potential:

    • Yeast estrogen screen (YES) assay
    • MCF-7 cell proliferation assay
    • Vitellogenin induction in fish hepatocyte cultures

Advanced Applications and High-Throughput Approaches

Microbial Consortium Development

The construction of specialized microbial consortia represents a promising strategy for enhancing this compound biodegradation efficiency and reliability. Artificial microbial consortia offer several advantages over single-strain approaches, including distributed metabolic burden, functional complementarity, and enhanced ecosystem stability [5]. Two primary design strategies guide consortium development: the top-down approach, which involves enriching natural communities under selective pressure, and the bottom-up approach, which rationally assembles defined strains with complementary metabolic capabilities.

Key considerations for constructing effective this compound-degrading consortia include:

  • Strain Selection Criteria:

    • Complementary degradation pathways (ortho and meta cleavage)
    • Varied substrate affinity ranges (high-affinity vs. high-capacity degraders)
    • Compatible growth requirements (pH, temperature, oxygen)
    • Cross-feeding capabilities (utilization of metabolic intermediates)
  • Consortium Stabilization Strategies:

    • Spatial organization using immobilization matrices (alginate, chitosan, biochar)
    • Sequential inoculation to establish functional groups
    • Nutrient supplementation to maintain population balance
    • Periodic re-inoculation with key consortium members
  • Performance Monitoring:

    • Population dynamics tracking via qPCR with strain-specific primers
    • Community metabolic profiling using BIOLOG EcoPlates
    • Metatranscriptomic analysis of pathway expression
    • Functional resilience assessment following perturbation
High-Throughput and Microfluidic Technologies

Advanced screening and cultivation technologies significantly accelerate the discovery and optimization of this compound-degrading microorganisms. Droplet microfluidic systems enable ultra-high-throughput microbial cultivation and screening by encapsulating single cells or small populations in picoliter-volume droplets that function as discrete bioreactors [6]. This approach allows rapid processing of thousands of microbial isolates while maintaining separation between different strains or communities.

Microfluidic applications for biodegradation research include:

  • High-Throughput Cultivation:

    • Generation of monodisperse water-in-oil droplets containing single cells
    • Long-term cultivation in nanoliter volumes
    • Dynamic monitoring of growth and degradation kinetics
    • Sorting of droplets based on degradation activity
  • Single-Cell Analysis:

    • Raman-activated cell sorting for metabolic profiling
    • Single-cell sequencing of efficient degraders
    • Microdroplet PCR for functional gene detection
    • In-dropper enzyme activity assays
  • Community Interaction Studies:

    • Controlled co-culture in partitioned environments
    • Metabolic exchange and cross-feeding analysis
    • Antibiotic inhibition assays
    • Synthetic community assembly

Troubleshooting and Technical Considerations

Common Experimental Challenges

Successful investigation of this compound biodegradation requires anticipation and mitigation of several technical challenges:

  • Substrate Toxicity and Inhibition:

    • Problem: High concentrations of this compound (typically >200 mg/L) may completely inhibit microbial growth.
    • Solution: Employ gradual acclimation strategies with stepwise concentration increases or utilize cell immobilization to enhance tolerance.
  • Volatilization and Abiotic Loss:

    • Problem: Apparent degradation may result from volatilization or adsorption to biomass.
    • Solution: Include appropriate controls (sterile, uninoculated; sterile, inoculated with inactive cells; and active cultures) to account for abiotic losses.
  • Analytical Interference:

    • Problem: Culture medium components or metabolic products may interfere with this compound quantification.
    • Solution: Implement sample cleanup steps (liquid-liquid extraction, solid-phase extraction) and validate analytical methods with spiked samples.
  • Intermediate Accumulation:

    • Problem: Partial degradation may lead to accumulation of toxic intermediates that halt further degradation.
    • Solution: Monitor intermediate production and adapt microbial communities through sequential transfer or supplement with co-substrates.
Method Validation and Quality Assurance

Rigorous quality control measures ensure the reliability and reproducibility of this compound biodegradation data:

  • Positive and Negative Controls:

    • Include reference strains with known degradation capability (e.g., Pseudomonas putida for phenol degradation)
    • Maintain sterile controls to account for abiotic degradation
    • Use killed-cell controls to assess adsorption versus biodegradation
  • Analytical Method Validation:

    • Establish linear range, limit of detection, and limit of quantification for this compound analysis
    • Determine extraction efficiency for each sample matrix
    • Verify analyte stability during sample storage and processing
  • Data Quality Indicators:

    • Monitor mass balance (accounting for parent compound and major metabolites)
    • Confirm carbon recovery through [¹⁴C]-radiolabeled studies when possible
    • Corplicate chemical and toxicity analyses to confirm detoxification

Conclusion

The protocols and application notes presented herein provide a comprehensive framework for investigating this compound biodegradation by microbial systems. The demonstrated ability of specialized fungal and bacterial strains to transform this compound into less toxic metabolites offers promising bioremediation strategies for addressing environmental contamination by this persistent endocrine-disrupting compound. The combination of traditional microbiological approaches with modern molecular techniques and high-throughput screening methods enables thorough characterization of degradation pathways, kinetics, and potential applications.

Future research directions should focus on elucidating the complete mineralization pathways for this compound, engineering robust microbial consortia with enhanced degradation capabilities, and developing bioreactor systems that optimize the activity of identified degraders for treatment of industrial effluents and contaminated environmental matrices. The integration of advanced tools from synthetic biology, systems microbiology, and environmental engineering will further advance our ability to mitigate the environmental impact of this concerning contaminant.

References

o-Cumylphenol industrial scale production continuous process

Author: Smolecule Technical Support Team. Date: February 2026

Technological Foundation for Production

The industrial production of cumylphenol isomers is typically based on the alkylation of phenol with α-methylstyrene (AMS). The following table summarizes the core information for the established batch process of p-Cumylphenol, which shares the same starting materials as o-Cumylphenol [1].

Feature Description
Core Reaction Alkylation of phenol with α-methylstyrene (AMS) [1].
Primary Product p-Cumylphenol (PCP) [1].
Catalyst System A mixed aluminum-zirconium oxide catalyst promoted with sulfate ions [1].
Key Process Goal Maximize selectivity for the para-isomer and minimize by-products like dimers and the ortho-isomer (this compound) [1].

The patent highlights that a major challenge in this reaction is managing selectivity. The desired goal is to maximize the production of the para-isomer, which implies that reaction conditions (catalyst, temperature, feedstock ratio) can be tuned to influence the isomeric ratio, potentially favoring the formation of This compound [1].

Proposed Catalyst and Workflow

The catalyst and process described in the patent represent a significant part of the industrial "know-how." While designed for high para-isomer yield, this system provides a starting point for developing a continuous process for the ortho-isomer.

The diagram below illustrates the preparation of the specialized catalyst as described in the patent, which is critical for the alkylation reaction [1].

catalyst_preparation Catalyst Preparation Workflow Start Start: Prepare Aluminum Hydroxide Mixture A1 Precipitate Al(OH)₃ from sodium aluminate solution Start->A1 A2 Mix boehmite and pseudoboehmite forms (in 1:3 to 3:1 mass ratio) A1->A2 C1 Mix Al(OH)₃ and Zr(OH)₄ with aqueous H₂SO₄ A2->C1 B1 Precipitate Zr(OH)₄ from zirconium oxychloride using aqueous ammonia B1->C1 C2 Sulfation & Peptization (5-15% SO₄ ions) C1->C2 C3 Screw Extrusion into granules C2->C3 C4 Heat Treatment (Calcination) C3->C4 End Final Catalyst: Al₂O₃-ZrO₂-SO₄ C4->End

Detailed Experimental Protocol for Catalyst Preparation

This protocol is adapted from the process described in US6768031B2 [1].

  • Preparation of Aluminum Hydroxide Mixture [1]:

    • Precipitate aluminum hydroxide from a sodium aluminate solution using concentrated nitric acid. Control the pH between 8.7 and 8.9.
    • The precipitation is performed in two streams: a "cold" stream at 18-20°C and a "hot" stream at 100-120°C. Mixing these streams in varying proportions helps regulate the final product's quality.
    • Ensure the resulting aluminum hydroxide is a mixture of boehmite and pseudoboehmite, with a mass ratio (calculated as Al₂O₃) between 1:3 and 3:1.
    • Wash the mass thoroughly to remove sodium ions.
  • Preparation of Zirconium Hydroxide [1]:

    • Precipitate zirconium hydroxide by slowly adding an aqueous ammonia solution to a zirconium oxychloride (ZrOCl₂·8H₂O) solution under constant stirring.
    • Filter and wash the resulting precipitate.
  • Catalyst Formulation [1]:

    • Mix the aluminum hydroxide and zirconium hydroxide powders thoroughly.
    • Add an aqueous sulfuric acid solution to the mixture. This agent acts as both a sulfating and a peptizing agent.
    • The target is a final catalyst containing 5-15% by mass of aluminum and zirconium sulfates (calculated as SO₄ ions) and 5-30% by mass of aluminum oxide and sulfate (calculated as Al₂O₃).
  • Forming and Activation [1]:

    • Transfer the catalyzed mass to a screw extruder and mold it into granules of the desired size.
    • Subject the granules to heat treatment (calcination) at elevated temperatures to form the final active catalyst structure.

Continuous Manufacturing Context

While the search did not yield a continuous process for cumylphenol, the principles of Continuous Manufacturing (CM) are well-established in pharmaceuticals for other applications and can be applied to chemical synthesis.

The following diagram outlines a high-level, generalized workflow for a continuous chemical process, which can be adapted for the alkylation reaction to produce this compound.

continuous_process Generalized Continuous Chemical Process A Continuous Feedstock Dosing (Phenol & AMS) B Continuous Reactor (with catalyst bed) A->B Precise mass flow C Inline Separation/Purification B->C Reaction mixture D Product Isolation C->D Purified product

Key advantages of CM that are relevant to this context include [2] [3]:

  • Enhanced Quality Control: Continuous processes allow for real-time monitoring and control, keeping critical parameters (like temperature and residence time) within tight specifications to ensure consistent product quality [2].
  • Improved Safety and Efficiency: CM systems can be designed for contained handling of hazardous materials and feature minimized hold-up volumes, reducing the risks associated with large-scale batch reactions [2] [3].
  • Direct Scalability: Processes developed at R&D scale can often be transferred to production without scale-up, simply by "numbering up" or running the same equipment for longer periods ("scale-out"), saving significant time and API (in this context, valuable intermediates) [2].

Critical Safety and Handling Information

The production of cumylphenol involves handling hazardous chemicals. The Safety Data Sheet (SDS) for 4-Cumylphenol provides crucial guidance, which can be extrapolated to the ortho-isomer due to similar chemical structures [4].

  • Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin and serious eye irritation (H315, H319), and may cause respiratory irritation (H335). It is also suspected of damaging fertility or the unborn child (H361) and may cause organ damage through prolonged or repeated exposure (H373) [4].
  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection. Use appropriate respiratory protection if dust formation is possible [4].
  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container [4].

Commercial and Market Context

Understanding the industrial landscape can provide valuable context for R&D decisions.

  • Market Trajectory: The market for 4-cumylphenol was valued at an estimated USD 450 Million in 2024 and is projected to reach USD 700 Million by 2033, indicating steady demand for cumylphenol-based products [5].
  • Key Applications: The primary application for p-Cumylphenol is in the production of phenolic resins. It is also used as a surfactant and a chain terminator in polycarbonate synthesis [6] [5].
  • Representative Suppliers: Companies involved in the production and supply of similar phenolic compounds include Dover Chemical, Sasol, and Chengdu Yuanda Chemical, among others [5].

Knowledge Gaps and Future Directions

Based on the search findings, here are the key gaps and suggested focus areas for developing a continuous this compound process:

  • Isomer Selectivity: The core challenge is shifting the reaction's inherent selectivity from the para- to the ortho-isomer. Research should focus on novel catalysts (e.g., modified zeolites) and precise reaction conditions (temperature, solvent, residence time in a continuous system) to favor this compound formation [1].
  • True Continuous Protocol: The information provides a batch catalyst system. Developing a continuous process requires designing a reactor (e.g., fixed-bed, tubular) that integrates continuous feeding, reaction, catalyst retention/regeneration, and downstream separation [2].
  • Process Analytical Technology (PAT): Implementing inline sensors (e.g., NIR, Raman) would be crucial for real-time monitoring of the isomeric ratio and by-product formation, enabling automated feedback control in a continuous system [2].

References

Introduction to o-Cumylphenol and Purification Needs

Author: Smolecule Technical Support Team. Date: February 2026

o-Cumylphenol (2-(1-Methyl-1-phenylethyl)phenol, C15H16O) is an isomer of cumylphenol. Its purification from reaction mixtures is crucial for obtaining material suitable for high-value applications. These mixtures typically contain unreacted precursors, reaction by-products like dinonylphenol [1], and positional isomers.

The fundamental goal of purification is to separate the target compound based on its physical properties, primarily its boiling point and vapor pressure. The selection of a distillation technique is primarily driven by the volatility differences between this compound and its impurities, as well as its thermal stability [2] [3].

Principles of Distillation for Purification

Distillation separates liquid mixture components based on differences in their volatilities. Several distillation methods are applicable to compounds like this compound.

  • Simple Distillation: Suitable for separating liquids with a large difference in boiling points (>25°C) from non-volatile impurities [3] [4].
  • Fractional Distillation: Uses a fractionating column providing multiple vaporization-condensation cycles, ideal for separating compounds with close boiling points [2] [4].
  • Vacuum Distillation (Distillation under Reduced Pressure): Lowers the boiling point of components by reducing system pressure, essential for compounds that decompose at or near their atmospheric boiling point [1] [3] [4].
  • Steam Distillation: Allows compounds to be distilled at temperatures below their normal boiling point by leveraging aqueous tension, applicable for materials insoluble in water and volatile in steam [2] [4].

For this compound, fractional distillation under high vacuum is the most appropriate primary method, balancing separation efficiency and thermal protection [1].

Detailed Protocol: Purification of this compound

This protocol provides a step-by-step guide for the laboratory-scale purification of this compound using fractional vacuum distillation.

Apparatus and Reagents
  • Apparatus: Round-bottom flask (2L), electrically heated fractional distillation column (e.g., Vigreux) with vacuum jacket, structured packing (SULZER BX 50) [1], thermocouple, vacuum condenser, receiving flasks, high-vacuum pump, pressure gauge, heating mantle with temperature control, cold traps.
  • Reagents: Crude this compound mixture, drying agent (e.g., anhydrous sodium sulfate).
Pre-Distillation Preparation
  • Drying: Dry the crude this compound mixture over an inert drying agent to remove trace water.
  • System Setup: Assemble the distillation apparatus ensuring all connections are vacuum-tight. Use a fractionating column equipped with structured packing to maximize theoretical plates [1].
  • Leak Check: Close the system and start the vacuum pump to achieve a stable pressure below 0.1 bar. Check for leaks indicated by an inability to maintain stable vacuum.
Distillation Procedure
  • Charge the Still: Transfer the dried crude mixture to the round-bottom distillation flask.
  • Apply Vacuum: Start the vacuum pump and gradually lower the system pressure to the operating range of 0.067–0.073 bar [1].
  • Commence Heating: Slowly apply heat to the flask. Under this vacuum, the initial vapor temperature should be monitored closely.
  • Establish Reflux: Once vapors begin to rise in the column, adjust the heating to achieve total reflux for 30-60 minutes to allow the system to reach equilibrium [5].
  • Collect Fractions: Begin collecting distillate by adjusting the reflux ratio. A higher reflux ratio initially removes low-boiling impurities.
    • Forerun Fraction: Collect at lower temperatures; primarily contains low-boiling impurities and solvents.
    • Main Product Fraction: When the vapor temperature stabilizes at the expected boiling point for this compound under the set vacuum, switch receivers. This is the pure this compound fraction.
    • Heavy Ends/Residue: After the main fraction distills over, stop the distillation before the flask goes dry. The residue may contain dinonylphenol and other heavy by-products [1].
  • System Shutdown: Turn off the heat and allow the apparatus to cool completely to room temperature before slowly releasing the vacuum to avoid disturbing the collected fractions.
Process Optimization and Critical Parameters
  • Reflux Ratio Control: The reflux ratio is crucial for determining the number of theoretical trays and separation efficiency [5]. It can be controlled by manipulating the condenser temperature and the distillate removal rate [5].
  • Temperature and Pressure Control: Precise control and monitoring of the boiling temperature and system pressure are critical for reproducibility and product quality [1].
  • Packing Selection: Use structured packing such as Sulzer BX for high separation efficiency and low pressure drop, which is essential in vacuum distillation [1].

Workflow Visualization

Below is a workflow diagram summarizing the purification protocol:

This compound Purification Workflow Start Start with Crude this compound Dry Dry Crude Mixture (Over Drying Agent) Start->Dry Setup Assemble Vacuum Distillation Apparatus Dry->Setup LeakCheck Check System for Leaks Setup->LeakCheck ApplyVacuum Apply High Vacuum (Target: 0.07 bar) LeakCheck->ApplyVacuum Heat Apply Heat to Flask Under Vacuum ApplyVacuum->Heat Reflux Establish Total Reflux (30-60 mins) Heat->Reflux CollectForerun Collect Forerun Fraction (Low-Boilers) Reflux->CollectForerun CollectMain Collect Main Product (this compound Fraction) CollectForerun->CollectMain CollectResidue Recover Heavy Residue (e.g., Dinonylphenol) CollectMain->CollectResidue End Cool System and Release Vacuum CollectResidue->End

Analysis and Troubleshooting

Common operational challenges and solutions:

Problem Potential Cause Solution
Poor Separation Efficiency Inadequate reflux ratio [5], poor packing wettability [1] Increase reflux ratio; ensure proper liquid distribution and adequate feed flow rate [1] [5]
Product Decomposition Temperature too high, localized overheating Reduce operating pressure further to lower boiling temperature; use heating mantle with stirring [3] [4]
Low Yield Premature distillation cessation, improper fraction cutting Continue distillation until vapor temperature indicates next fraction; analyze fractions by TLC [4]
Pressure Instability System leak, volatile components, pump issue Re-check seals and joints; ensure cold traps are functioning [1]
Column Flooding Vapor velocity too high Reduce heating rate to lower vapor load [1]

Purity Analysis and Quality Control

Validate the purity of distilled this compound using several methods:

  • Boiling Point: A sharp, constant boiling point under defined pressure indicates a pure substance [2] [3].
  • Chromatography: Thin-layer chromatography (TLC) or Gas Chromatography (GC) can confirm separation from impurities and check purity [3] [4].
  • Melting Point: A sharp melting point is a standard criterion for purity of organic solids [3] [4].
  • Spectroscopic Methods: NMR and IR spectroscopy can provide definitive structural confirmation and quantitative purity assessment.

Safety and Environmental Considerations

  • Thermal Hazards: Use appropriate heating methods and monitor temperatures closely to prevent decomposition.
  • Vacuum Procedures: Always wear safety goggles; ensure glassware is rated for vacuum use.
  • Waste Management: Collect and dispose of all chemical waste, including foreruns and heavy residues, according to environmental regulations [1].

References

minimizing o-Cumylphenol formation during PCP synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst and Process Optimization Guide

The core strategy for minimizing the o-isomer involves using a specific heterogeneous catalyst and carefully controlling the reaction parameters. The following table summarizes the key factors based on a patented process [1].

Factor Recommendation Effect & Rationale
Catalyst Type Sulfated aluminum-zirconium oxide mixture Promotes selective para-orientation during alkylation [1].
Catalyst Composition 5-15% sulfate ions (by mass); 5-30% aluminum oxide & sulfate (by mass, as Al₂O₃) [1]. Specific composition is crucial for high activity and para-selectivity [1].
Reaction Temperature 80-120 °C [1] Optimized temperature range for high yield and selectivity.
Molar Ratio (Phenol to AMS) 1:1 to 1.5:1 [1] Using an excess of phenol helps drive the reaction to completion and improves selectivity.
Volume Feed Rate 1-3 h⁻¹ [1] Controls the contact time between reactants and the catalyst, optimizing the reaction efficiency.

Catalyst Preparation Methodology

The performance of the catalyst is highly dependent on its preparation method. Here is a detailed protocol based on the patent [1].

  • Step 1: Prepare Aluminum Hydroxide Base Use a mixture of boehmite and pseudoboehmite in a mass ratio ranging from 1:3 to 3:1 (calculated as Al₂O₃). This specific mixture forms the structural foundation of the catalyst [1].

  • Step 2: Mix with Zirconium Hydroxide Combine the prepared aluminum hydroxide with zirconium hydroxide to create a mixed support [1].

  • Step 3: Sulfation and Peptization Treat the mixed hydroxides with an aqueous solution of sulfuric acid. This step serves two purposes: it introduces the essential sulfate ions onto the catalyst surface, and it acts as a peptizing agent to condition the catalyst mass for molding [1].

  • Step 4: Molding and Heat Treatment The catalyzed mass is then molded into granules of the desired size using a screw extruder. Finally, the granules undergo a heat treatment (calcination) to activate the catalyst [1].

The following diagram illustrates this preparation workflow:

G Start Start Catalyst Preparation Step1 Prepare Aluminum Hydroxide (Boehmite/Pseudoboehmite Mixture) Start->Step1 Step2 Mix with Zirconium Hydroxide Step1->Step2 Step3 Sulfation & Peptization with H₂SO₄ Solution Step2->Step3 Step4 Molding via Screw Extrusion Step3->Step4 Step5 Heat Treatment (Calcination) Step4->Step5 End Final Catalyst Step5->End

Frequently Asked Questions

Q1: What are the typical purity levels achievable with this catalyst system? When using the sulfated aluminum-zirconium oxide catalyst under the recommended conditions, the content of the desired p-cumylphenol in the reaction product can be over 97% by mass. The formation of the undesired o-cumylphenol can be minimized to less than 0.5%, and dimer side products to less than 1.5% [1].

Q2: Why is a heterogeneous catalyst preferred? Heterogeneous catalysts, like the one described, are typically non-corrosive and simplify the technology of the process compared to traditional homogeneous acids (e.g., H₂SO₄). They are also easier to separate from the reaction mixture for potential reuse, which is advantageous for industrial applications [1].

Q3: How does this method compare to older synthetic routes? An older patent from 1956 [US2750426A] describes the manufacture of cumylphenol using different chemistry, which generally offers lower selectivity for the para-isomer and requires more complex separation steps [2]. The modern heterogeneous catalytic approach is designed for higher selectivity and a simpler process flow.

References

reducing o-Cumylphenol dicumylphenol side products

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Synthesis Context

Understanding the basic properties of the compound and its common synthesis applications can provide a foundation for troubleshooting.

Property Description
Common Name 4-cumylphenol (p-cumylphenol) [1] [2]
CAS Number 599-64-4 [1] [2]
Molecular Formula C₁₅H₁₆O [1] [2] [3]
Molecular Weight 212.29 g/mol [1] [3]
Melting Point 74-76 °C [1]
Boiling Point 335 °C [1] [3]
Appearance White to off-white crystalline solid [1] [3]
Primary Use Used as an intermediate and chain terminator in polycarbonate plastics [4] [3]

The synthesis of 4-cumylphenol typically involves the reaction of phenol with cumene derivatives (like α-methylstyrene) [4]. The formation of o-cumylphenol (ortho isomer) and 2,4-dicumylphenol are common regioselectivity challenges in this Friedel-Crafts type alkylation. A key patent also mentions the production of both 4-cumylphenol and 2,4-dicumylphenol from phenolic tar, indicating these compounds are known side products in industrial processes [5].

Potential Levers for Controlling Side Products

While explicit protocols are not available, the following general principles, inferred from the search results, can guide your experimental troubleshooting.

  • Catalyst System: The choice and concentration of acid catalyst are critical for controlling regioselectivity. A patent on a related compound highlights the use of solid basic catalysts to direct the reaction pathway and improve product purity [6]. Optimizing your catalyst is the most significant factor.
  • Stoichiometry & Reaction Molar Ratio: Carefully controlling the molar ratio of phenol to the alkylating agent can minimize multiple alkylations that lead to dicumylphenol. An excess of phenol favors mono-substitution.
  • Temperature Control: The reaction temperature can influence the reaction kinetics and selectivity. Operating at lower temperatures may suppress the formation of thermodynamically favored but undesired side products.
  • Separation & Purification: Since the side products have different physical properties, optimized purification is key. One patent describes a process involving crystallization from specific solvents like n-hexane or n-heptane to obtain high-purity cumylphenol [7].

Suggested Experimental Workflow for Troubleshooting

Based on the information available, you can structure your investigation using the following workflow. The diagram below outlines the logical steps for troubleshooting and optimizing your synthesis to minimize side products.

Frequently Asked Questions

Q: Why is controlling the formation of this compound important? A: The ortho (o-) isomer is a structural impurity that can affect the performance and quality of the final product, such as the polycarbonate polymer's properties when 4-cumylphenol is used as a chain terminator [3].

Q: What analytical methods are suitable for monitoring these side products? A: High-Performance Liquid Chromatography (HPLC) is explicitly mentioned as a suitable method for analyzing 4-cumylphenol and can be adapted to separate and quantify its isomers and derivatives [8]. Gas Chromatography-Mass Spectrometry (GC-MS) has also been used for the analysis of cumylphenol in complex matrices [5].

Q: Are there any specific safety concerns when working with these compounds? A: 4-Cumylphenol has been identified as a potential endocrine-disrupting chemical (EDC) [9]. Safety data sheets classify it as an irritant (GHS07), causing skin, eye irritation, and potential respiratory irritation [1] [3]. Proper personal protective equipment (PPE) like gloves and eyeshields is recommended.

How to Proceed Further

Since the search results lack specific experimental details on suppressing these side products, I suggest you:

  • Consult Specialized Synthetic Chemistry Literature: Look for papers or textbooks detailing Friedel-Crafts alkylation of phenols, focusing on selectivity control.
  • Refine Your Search: Use specific terms like "regioselective synthesis of p-cumylphenol" or "minimizing ortho alkylation in phenol Friedel-Crafts reaction" in academic databases.
  • Analyze Patents Deeply: The patents referenced [6] [7] are likely the most direct sources of practical information. A thorough review of the full documents may reveal more precise reaction conditions and catalyst details.

References

o-Cumylphenol distillation purification base stabilization

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Cumylphenol Purification

This guide addresses common challenges during the distillation purification of cumylphenol.

Problem Possible Causes Recommended Solutions

| Color Formation / Darkening | Thermal or oxidative degradation at high temperatures [1] | • Add 50-1000 ppm hypophosphorous acid (H₃PO₂) to the feed stream [1]. • Operate distillation under high vacuum (e.g., 2-10 mbar) to lower boiling points [2]. • Minimize residence time in hot zones [1]. | | Poor Separation / Low Purity | Inefficient fractionation of isomers or from reaction byproducts. | • Use a packed column for better separation efficiency [2]. • Optimize the reflux ratio and temperature gradient during fractionation [2]. • Ensure feedstock is pre-purified (e.g., use high-purity starting materials) [1]. | | Product Odor | Volatile impurities or decomposition products. | • Implement steam stripping post-distillation to remove odor bodies [2]. | | Foaming & Entrainment | High moisture or soap content in the crude feed. | • Dehydrate the crude fatty acid (feed) to <0.05% moisture [2]. • Use controlled heating and pre-filtration to remove solids [2]. |

FAQs on Cumylphenol Stabilization & Analysis

1. How can I stabilize cumylphenol against color formation during production and purification? The most effective method is the addition of hypophosphorous acid (H₃PO₂). Adding between 50 to 1000 ppm to the process stream significantly reduces thermal and oxidative degradation, which are the primary causes of color formation. This is particularly important during phenol stripping and desorption steps, where the product experiences elevated temperatures for extended periods [1].

2. What are the critical parameters for the distillation of heat-sensitive compounds like cumylphenol? To prevent decomposition, distillation must be performed under a high vacuum (typically 2-10 mbar) to significantly lower the compound's boiling point [2]. Furthermore, it is crucial to minimize the residence time of the product at high temperatures. Using equipment like short-path evaporators or wiped-film distillation units can achieve this, as they are designed for very short contact times [2].

3. Can I use HPLC to analyze the purity of my purified cumylphenol? Yes. A reverse-phase (RP) HPLC method is suitable for analyzing cumylphenol. A common approach involves using a C18 column with a mobile phase of acetonitrile and water, often modified with an acid like phosphoric acid. For mass spectrometry (MS) compatibility, formic acid can be used instead. This method is scalable and can be used for both analytical quantification and preparative isolation [3].

Experimental Protocol: Color Stabilization with Hypophosphorous Acid

The following workflow is adapted from a patent on the continuous production of para-cumylphenol and highlights the key step of acid addition for stabilization [1].

Start Start: Feed Stream Preparation R1 Reaction Phenol + α-Methylstyrene with Acidic Catalyst Start->R1 R2 Add Hypophosphorous Acid (50 - 1000 ppm H₃PO₂) R1->R2 R3 Bulk Phenol Removal Stripper Column ~346°F, ~135 mmHg R2->R3 R4 Residual Phenol Desorption Packed Column with N₂ ~365°F, Near Atmospheric R3->R4 End End: Color-Stabilized Cumylphenol Product R4->End

Key Considerations:

  • High-Purity Feedstock: Use phenol with a purity >99.90 wt.% and alpha-methylstyrene >99.0 wt.% to minimize side reactions [1].
  • Acid Addition Point: Introduce the hypophosphorous acid into the effluent stream after the main reaction but before the high-temperature stripping and desorption steps [1].
  • Process Control: Precise control of temperature and pressure during the stripping and desorption phases is critical to minimize degradation.

Safety & Environmental Notes

  • Handling Precautions: As an alkylphenol, cumylphenol is considered an endocrine-disrupting chemical (EDC) [4]. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
  • Waste Disposal: Contaminated waste should be collected for disposal as hazardous chemical waste. Microbial degradation by specific fungi (e.g., Umbelopsis isabellina) has been shown to be effective for detoxification and may be relevant for bioremediation of waste streams [4].

References

controlling o-Cumylphenol isomerization during distillation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Isomerization and Prevention

Isomerization is a process where a molecule transforms into another molecule with the same atoms but a different structure. For o-Cumylphenol, the primary risk during distillation is position isomerization, where the hydroxyl group or the cumyl group (1-methyl-1-phenylethyl) changes its relative position on the benzene ring [1].

The table below summarizes the main factors that can trigger this reaction and how to manage them.

Factor Description Control Strategy
High Temperature Isomerization can be induced by thermal energy, especially at elevated distillation temperatures [2]. Carefully control reboiler temperature; optimize for separation at lowest possible temperature (e.g., under vacuum) [3] [2].
Acidic Conditions Acidic catalysts or environments can promote isomerization and decomposition [3]. Ensure system is free of acidic contaminants; avoid acidic catalysts during prior synthesis steps if possible [3].
Long Residence Time Prolonged exposure to heat in the reboiler or column bottoms increases isomerization risk [4]. Minimize reboiler holdup time; consider continuous over batch distillation for large-scale operations [4].

Troubleshooting and Experimental Validation

If you suspect isomerization is occurring during your process, here is a guide for troubleshooting and confirmation.

Start Suspected Isomerization During Distillation Step1 Monitor Process Parameters: - Temperature Profile - Pressure - Residue Time Start->Step1 Step2 Analyze Product Streams: - Sample Distillate & Bottoms - Chromatographic Analysis (HPLC/GC) Step1->Step2 Step3 Identify Isomer Presence Step2->Step3 Step4 Implement Corrective Actions: - Adjust Temperature/Pressure - Reduce Residence Time - Verify System Inertness Step3->Step4 Step5 Validate with Pilot-Scale Experiment Step4->Step5 Step6 Successful Mitigation Step5->Step6 Step7 Scale-Up Optimized Process Step6->Step7

Methodologies for Verifying the Problem

To confirm that isomerization is occurring and to test solutions, experimental validation is crucial.

  • Initial Screening with Batch Distillation: A laboratory-scale batch distillation column (e.g., 25-50 mm diameter with Oldershaw-style trays) is a cost-effective starting point [4].
    • Purpose: To qualitatively demonstrate if isomerization, decomposition, or fouling occurs under your planned conditions.
    • Procedure: Charge the kettle with your this compound mixture. Operate at total reflux to reach steady state, then take small samples of the distillate and kettle residue for analysis via HPLC or GC. This helps identify the formation of different isomers [4].
  • Quantitative Validation with Continuous Column: For data that closely mirrors full-scale operation, a stand-alone continuous pilot column is recommended [4].
    • Purpose: To validate the separation and isomerization profile under the actual composition profiles, temperature gradients, and liquid-to-vapor (L/V) ratios expected in production.
    • Design Considerations:
      • Size: A minimum 50 mm diameter is recommended for tray columns to avoid erratic fluid dynamics [4].
      • Materials: Glass columns allow visual observation of foaming or fouling [4].
      • Sampling: Precisely sample all product streams at steady state for accurate mass balance and isomer ratio calculations [4].

Key Takeaways and Actionable Advice

  • Prevention is Paramount: The most effective strategy is to prevent isomerization by rigorously controlling temperature, avoiding acidic conditions, and minimizing residence time in hot zones [3] [2].
  • Validate Experimentally: Do not rely solely on simulation. Use laboratory-scale distillation to de-risk the process before scaling up [4].
  • Analyze Comprehensively: Implement robust analytical methods (like HPLC) to monitor not just purity but also isomer ratios in all process streams.

References

optimizing temperature o-Cumylphenol synthesis selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Temperature Guidelines from Related Syntheses

The table below summarizes the temperature parameters used in the synthesis of p-Cumylphenol (PCP) from different catalytic processes.

Catalyst System Temperature Range (°C) Reaction Type Key Findings / Impact
Cationite (Wofatite OK-80) [1] 100–140 °C Dealkylation Selective dealkylation to phenol and α-methylstyrene occurs in this range.
Sulfonated Polystyrene Resin [2] 40–100 °C Alkylation (PCP Synthesis) Temperature impacts compromise between conversion rate and product selectivity.
Aluminum-Zirconium Oxide [3] 120–160 °C Alkylation (PCP Synthesis) The volume feed rate was 1-3 h⁻¹ under these conditions.

Experimental Workflow for Temperature Optimization

Since direct data for o-Cumylphenol is unavailable, you can establish optimal conditions through systematic experimentation. The workflow below outlines a general approach for a model alkylation reaction of phenol.

Literature Review & \n Hypothesis Literature Review & Hypothesis Initial Screening \n (e.g., 40-160°C) Initial Screening (e.g., 40-160°C) Literature Review & \n Hypothesis->Initial Screening \n (e.g., 40-160°C) Evaluate Conversion & \n Selectivity Evaluate Conversion & Selectivity Initial Screening \n (e.g., 40-160°C)->Evaluate Conversion & \n Selectivity Refine Temperature Range \n (Narrow Band) Refine Temperature Range (Narrow Band) Evaluate Conversion & \n Selectivity->Refine Temperature Range \n (Narrow Band) Troubleshooting Guide Troubleshooting Guide Evaluate Conversion & \n Selectivity->Troubleshooting Guide Optimize Other Parameters \n (Catalyst, Solvent, Time) Optimize Other Parameters (Catalyst, Solvent, Time) Refine Temperature Range \n (Narrow Band)->Optimize Other Parameters \n (Catalyst, Solvent, Time) Confirm Optimal Conditions \n & Scale-Up Confirm Optimal Conditions & Scale-Up Optimize Other Parameters \n (Catalyst, Solvent, Time)->Confirm Optimal Conditions \n & Scale-Up

Detailed Methodology for a Model Alkylation Reaction

You can adapt this general protocol for the reaction between phenol and α-methylstyrene (AMS) to form cumylphenols [2] [3].

  • Reaction Setup

    • Reactants: Use high-purity phenol (e.g., >99.9%) and α-methylstyrene (e.g., >99%) [2].
    • Molar Ratio: Employ a substantial excess of phenol to AMS (e.g., 3:1 to 15:1 mole ratio) to improve selectivity and control reaction exotherm [2].
    • Catalyst: Use a solid acid catalyst (e.g., 0.5-1.0 g per 10 mL reaction volume). Sulfonated polystyrene cation exchange resins are common [2].
    • Reactor: A batch or continuous flow reactor, equipped with a temperature controller and stirrer.
  • Temperature Variation Experiment

    • Run multiple identical experiments, varying only the temperature.
    • Suggested range: 40°C to 160°C, based on the data for PCP [2] [3].
    • Weight Hourly Space Velocity (WHSV): If using a flow reactor, maintain a constant WHSV (e.g., 0.2 to 6.0 h⁻¹) [2].
  • Analysis and Evaluation

    • Sample Analysis: Use analytical methods like GC-MS or HPLC to analyze the product mixture at set time intervals.
    • Key Metrics:
      • AMS Conversion: Percentage of AMS consumed.
      • This compound Selectivity: Amount of this compound formed versus all cumylphenol products.
      • Para-to-Ortho Ratio: Ratio of p-Cumylphenol to this compound.

Troubleshooting Guide: Temperature-Related Issues

Problem Possible Temperature-Related Cause Suggested Solution
Low Conversion Temperature too low for sufficient reaction kinetics [4]. Gradually increase temperature in increments of 10-20°C.
Low this compound Selectivity Temperature influences reaction pathway; higher temps may favor thermodynamically stable p-isomer [3]. Lower the temperature. Favor kinetic products; test low range (e.g., 40-80°C) [2].
High By-product/Dimer Formation Excessively high temperature promotes side reactions like AMS dimerization [1] [3]. Reduce temperature and/or reduce residence time at high temperature.
Product Decomposition / Dark Coloring Temperature is too high, leading to degradation [2]. Lower the reaction temperature and avoid local hot spots by improving mixing.

Key Technical Principles for Optimization

The relationship between temperature and reaction outcomes is complex. This diagram illustrates the core trade-offs to guide your optimization strategy.

Increase Temperature Increase Temperature Higher Reaction Rate \n & Higher Conversion Higher Reaction Rate & Higher Conversion Increase Temperature->Higher Reaction Rate \n & Higher Conversion Potential Drop in \n Selectivity Potential Drop in Selectivity Increase Temperature->Potential Drop in \n Selectivity Increased By-product \n Formation Increased By-product Formation Increase Temperature->Increased By-product \n Formation Optimal Temperature Optimal Temperature Higher Reaction Rate \n & Higher Conversion->Optimal Temperature Potential Drop in \n Selectivity->Optimal Temperature Increased By-product \n Formation->Optimal Temperature Lower Temperature Lower Temperature Higher Selectivity for \n Kinetic Product Higher Selectivity for Kinetic Product Lower Temperature->Higher Selectivity for \n Kinetic Product Slower Reaction Rate \n & Lower Conversion Slower Reaction Rate & Lower Conversion Lower Temperature->Slower Reaction Rate \n & Lower Conversion Higher Selectivity for \n Kinetic Product->Optimal Temperature Slower Reaction Rate \n & Lower Conversion->Optimal Temperature

  • Kinetic vs. Thermodynamic Control: Lower temperatures often favor the kinetic product (likely the ortho-isomer), while higher temperatures favor the more stable thermodynamic product (often the para-isomer) [4].
  • Catalyst Specificity: The optimal temperature window is highly dependent on your catalyst's activity and stability [3].
  • Systematic Approach: Use a method like Design of Experiments (DoE) to efficiently understand the interaction between temperature and other factors like solvent, concentration, and catalyst loading [4].

References

Troubleshooting Guide: Interference Removal in Alkylphenol Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes common issues and proven techniques adapted from analyses of similar compounds like bisphenol A and 4-tert-octylphenol.

Interference Issue Recommended Removal Technique Key Parameters & Considerations Applicable Sample Types
Co-extracted Matrix Lipids/Proteins Solid-Phase Extraction (SPE) Clean-up [1] Use Florisil sorbent; optimize elution solvent strength to recover analyte while retaining interferents. [1] Animal tissue, biological samples (e.g., fish liver) [1]
Complex Matrix & Trace Analysis In-tube Solid-Phase Microextraction (SPME) [2] Automate with column switching; use capillaries with porous polymer coatings (e.g., divinylbenzene) for higher capacity. [2] Environmental water, wastewater, processed liquids [2]
Organic Matrix Interference Ashing (Sample Pretreatment) [3] Heat sample in a muffle furnace to burn off organic material; analyze the inorganic ash residue. [3] Food, polymers, pharmaceuticals [3]

Detailed Experimental Protocols

Protocol 1: Florisil SPE Clean-up for Biological Tissues

This method is adapted from the analysis of alkylphenols in fish liver [1].

  • Extraction: First, perform an Accelerated Solvent Extraction (ASE) or a conventional Soxhlet extraction on the homogenized tissue sample using a suitable organic solvent (e.g., hexane, acetone) to extract the target analytes and lipids.
  • Clean-up:
    • Condition a Florisil SPE cartridge with 5-10 mL of the extraction solvent.
    • Load the concentrated extract onto the cartridge.
    • Wash with a solvent of low elution strength (e.g., a small volume of hexane) to remove some impurities without eluting the analytes.
    • Elute the target o-Cumylphenol with a stronger solvent (e.g., a mixture of acetone and hexane). The exact ratio must be determined experimentally.
  • Analysis: Concentrate the eluate under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS or GC-MS analysis.
Protocol 2: Online Automated In-tube SPME for Liquid Samples

This method provides an automated, solvent-minimized approach for liquid samples [2].

  • Setup: Install a suitable extraction capillary (e.g., coated with a porous polymer like divinylbenzene) between the injection needle and the injection loop of an HPLC autosampler.
  • Extraction:
    • The autosampler syringe repeatedly aspirates and dispenses the sample solution (e.g., 10-20 cycles) through the capillary. This allows the analytes to be extracted and concentrated onto the capillary's stationary phase.
    • After extraction, the capillary is washed with a weak solvent (e.g., water) to remove residual matrix components.
  • Desorption and Analysis:
    • The six-port valve of the HPLC switches to the "inject" position.
    • The HPLC mobile phase is passed through the capillary (dynamic desorption), transferring the concentrated analytes directly to the analytical column for separation and detection.

Analytical Method Workflow

The diagram below outlines a logical workflow for developing your analytical method, incorporating the techniques described above.

Start Start: Receive Sample A1 Sample Homogenization Start->A1 A2 Initial Extraction (ASE, Soxhlet, Solvent) A1->A2 B1 Interference Removal Clean-up Step A2->B1 A3 Sample Filtration (for liquid samples) A3->B1 B2 Technique Selection B1->B2 C1 For complex/predominantly organic matrices B2->C1 C2 For liquid samples/ trace analysis B2->C2 C3 For solid samples with high lipid/protein content B2->C3 D1 Ashing C1->D1 D2 In-tube SPME C2->D2 D3 SPE Clean-up C3->D3 E1 Analyze Ash Residue D1->E1 E2 Online Desorption & HPLC Analysis D2->E2 E3 Concentrate Eluent & Analyze D3->E3 End Final Quantification (LC-MS, GC-MS) E1->End E2->End E3->End

Key Technical Considerations for Method Development

  • Confirm with Mass Spectrometry: Always use Mass Spectrometry (MS) detection (e.g., GC-MS or LC-MS) for definitive peak identification and to confirm that interferences have been successfully removed [4] [1].
  • Matrix-Specific Optimization: The efficiency of any clean-up technique depends heavily on your specific sample matrix (e.g., tissue type, water source). You will need to optimize parameters like solvent ratios, washing strength, and number of extraction cycles.
  • Monitor Recovery: Validate your method by performing spike-and-recovery experiments to ensure that this compound is not being lost during the clean-up process [1].

References

Troubleshooting Guide: Common Experimental Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Here are solutions to frequently encountered issues in 4-cumylphenol degradation experiments.

Problem Possible Causes Suggested Solutions
Low Degradation Rate Substrate inhibition; non-optimal physical parameters (pH, temperature); insufficient microorganism acclimatization [1] [2] Optimize initial concentration to avoid inhibition; systematically adjust pH to acidic conditions and temperature to 20-50°C; extend culture acclimatization period [3] [2].
Incomplete Toxicity Removal Accumulation of toxic intermediate metabolites [4] Use a battery of biotests (e.g., with Aliivibrio fischeri, Daphnia magna) to confirm full detoxification; extend treatment time to allow complete mineralization [4].
Poor Microbial Growth Phenol toxicity; nutrient deficiency; incorrect temperature [1] [2] Gradually acclimate cultures to higher phenol concentrations; ensure medium has essential nutrients (N, P); maintain optimal temperature (e.g., 28-30°C for many strains) [1] [2].

Frequently Asked Questions (FAQs)

Q1: What is the typical acclimatization period for Pseudomonas putida to degrade high phenol concentrations? The acclimatization process can be lengthy. One study reported that lyophilized cultures of Pseudomonas putida MTCC 1194 required approximately three months to become acclimatized to a phenol concentration of 1000 mg/L [1].

Q2: Does microbial degradation of 4-cumylphenol effectively reduce its environmental toxicity? Yes, when degradation is complete. Research on the fungus Umbelopsis isabellina demonstrated that the biotransformation of 4-cumylphenol led to a significant reduction in ecotoxicity and also decreased its anti-androgenic potential, as confirmed by a battery of biotests [4].

Q3: What are the optimal parameters for sonolytic degradation of 4-cumylphenol? For ultrasound-based degradation, the most effective conditions are [3]:

  • Frequency: Use higher frequencies (e.g., 500-1000 kHz).
  • Power: Increase power proportionally improves the rate (e.g., 20-100 W).
  • pH: Acidic conditions are most favorable.
  • Saturating Gas: Argon provides a faster degradation rate compared to air or nitrogen.

Summary of Quantitative Data from Key Studies

The following table consolidates key performance metrics from different degradation studies.

Degradation Method Organism/Catalyst Initial Conc. Time Efficiency/Removal Key Conditions
Biological [1] Pseudomonas putida MTCC 1194 (Phenol) 1000 mg/L 162 h ~100% Basal Salt Medium, 29.9°C, pH ~7.1
Biological [4] Umbelopsis isabellina 25 mg/L 24 h Significant (with toxicity reduction) Sabouraud Medium, 28°C
Sonolytic [3] Ultrasound 0.05 mg/L Varies Promoted in natural water 20-100 W, Acidic pH, Argon saturation
Sonophotocatalytic [5] US/UV/TiO₂/S₂O₈²⁻ Not Specified Not Specified ~100% COD Removal Low frequency, Acidic pH, Persulfate addition

Detailed Experimental Protocols

Here are standardized protocols for two effective degradation methods.

Protocol 1: Microbial Degradation Using Umbelopsis isabellina [4]

This method is effective for both compound removal and detoxification.

  • Culture Preparation: Obtain Umbelopsis isabellina spores from a 10-day-old culture.
  • Inoculation: Inoculate 20 mL of Sabouraud medium in a 100 mL Erlenmeyer flask with the spores.
  • Pre-culture: Incubate at 28°C for 24 hours on a rotary shaker at 150 rpm.
  • Main Culture: Transfer 2 mL of the pre-culture to a fresh medium (18 mL). Aseptically add a stock solution of 4-cumylphenol in ethanol to achieve a final concentration of 25 mg/L in the medium.
  • Incubation: Cultivate the main culture at 28°C for 24 hours (or longer as needed) on a rotary shaker at 150 rpm.
  • Analysis: Monitor degradation by analyzing residual 4-cumylphenol concentration (e.g., via HPLC) and assess detoxification using ecotoxicity bioassays.

The workflow is straightforward, as shown below.

Start Start: Prepare 10-day old fungal culture Inoculate Inoculate Sabouraud Medium with Spores Start->Inoculate PreCulture Incubate Pre-culture (28°C, 24h, 150 rpm) Inoculate->PreCulture Transfer Transfer to Fresh Medium PreCulture->Transfer Dosing Add 4-Cumylphenol (25 mg/L final conc.) Transfer->Dosing MainCulture Incubate Main Culture (28°C, 24h, 150 rpm) Dosing->MainCulture Analyze Analyze Degradation and Toxicity MainCulture->Analyze

Protocol 2: Sonolytic Degradation in Aqueous Solution [3]

This advanced oxidation process is an effective abiotic method.

  • Solution Preparation: Prepare an aqueous solution of 4-cumylphenol at the desired initial concentration (e.g., 0.05 mg/L).
  • Reactor Setup: Place the solution in an ultrasonic reactor. Saturate the solution with argon gas for 20-30 minutes to purge oxygen and enhance cavitation.
  • Sonication: Apply ultrasound. Optimal parameters are:
    • Frequency: Use higher frequencies (e.g., 500 kHz).
    • Power: Set within the 20-100 W range.
    • Temperature: Maintain between 20-50°C.
    • pH: Adjust to acidic conditions (e.g., pH 3-5).
  • Sampling: Periodically withdraw samples for analysis.
  • Analysis: Measure the remaining 4-cumylphenol concentration using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC.

The key parameters to optimize in this process are interrelated.

Power Ultrasonic Power (20-100 W) Efficiency 4-Cumylphenol Degradation Efficiency Power->Efficiency Influences Frequency Frequency Frequency->Efficiency Influences Gas Saturating Gas (Argon > Air > Nitrogen) Gas->Efficiency Influences pH pH (Acidic Media) pH->Efficiency Influences Temp Temperature (20-50°C) Temp->Efficiency Influences

References

o-Cumylphenol separation from trimethylphenylindane TMPI

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Context & Separation Strategy

Although the provided search results do not detail TMPI, they confirm that o-Cumylphenol (also referred to as 2-cumylphenol) is an alkylphenol with the molecular formula C15H16O [1] [2]. One study highlights that cumylphenol isomers are analogs of Bisphenol A (BPA) and can exhibit significant estrogenic activity, which underscores the importance of high-purity isolation, particularly in drug development research [2].

Based on general separation science, the isolation of this compound from TMPI would leverage their differences in physical and chemical properties. The table below outlines the key techniques that can form the basis of a separation strategy.

Technique Principle Applicability
Liquid-Liquid Extraction [3] [4] Separation based on differential solubility of components in two immiscible liquid phases. Ideal for initial rough separation. The phenolic hydroxyl group of this compound allows partitioning into a basic aqueous phase (e.g., NaOH solution), while TMPI remains in the organic phase.
Chromatography [2] [5] Separation based on differential partitioning between a mobile and a stationary phase. Essential for high-purity final separation. Techniques like Flash Chromatography or HPLC are suitable for separating compounds with similar structures.
Distillation [4] Separation based on differences in boiling points. May be useful as an initial purification step if the boiling points of this compound and TMPI are sufficiently distinct.

The following workflow diagrams a logical approach to this separation, moving from initial extraction to final purification.

Start Crude Mixture (this compound + TMPI) Step1 Liquid-Liquid Extraction Start->Step1 Step2A Aqueous Phase Step1->Step2A Extract with Basic Aqueous Solution Step2B Organic Phase (TMPI-rich) Step1->Step2B Contains TMPI Step3 Acidify and Extract Step2A->Step3 Step4 Organic Extract (this compound-rich) Step3->Step4 Extract with Organic Solvent Step5 Purification (Chromatography) Step4->Step5 End Pure this compound Step5->End

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Initial Separation

This protocol is adapted from standard phenol extraction techniques [3].

  • Dissolution: Dissolve the crude mixture of this compound and TMPI in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane.
  • Base Extraction:
    • Transfer the organic solution to a separatory funnel.
    • Add an equal volume of 1M sodium hydroxide (NaOH) aqueous solution. The this compound will deprotonate to form a water-soluble phenolate salt.
    • Shake the funnel thoroughly, venting periodically to release pressure.
    • Allow the phases to separate completely. The lower aqueous phase will contain the this compound as a salt, while the upper organic phase will contain TMPI and other neutral impurities.
    • Drain and save the aqueous phase.
  • Back-Extraction & Recovery:
    • To isolate the pure this compound from the aqueous phase, acidify it carefully by adding 1M hydrochloric acid (HCl) until the solution is slightly acidic (pH ~5-6, check with pH paper). This compound will precipitate or form an oil.
    • Extract the acidified aqueous solution with a fresh portion of organic solvent (e.g., dichloromethane).
    • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude, enriched this compound solid or oil.
Protocol 2: Phenol-Chloroform Extraction for Robust Partitioning

For more challenging mixtures, a phenol-chloroform system can be used, which is highly effective for partitioning phenolic compounds [3].

  • Sample Preparation: Begin with a lysed or fully dissolved sample in an aqueous buffer (e.g., TE buffer, pH 8.0).
  • Extraction:
    • Add one volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the sample.
    • Vortex or shake thoroughly for 20 seconds to emulsify.
  • Phase Separation:
    • Centrifuge the mixture at room temperature for 5 minutes at approximately 16,000 × g.
    • After centrifugation, the mixture will separate into two distinct phases. The upper aqueous phase will contain the deprotonated phenolate, while the lower organic phase will contain TMPI and other hydrophobic components.
    • Carefully transfer the upper aqueous phase to a fresh tube, avoiding the interphase and organic layer.
  • Recovery of this compound:
    • Follow the acidification and solvent extraction steps described in Protocol 1 (Steps 3-4) to recover this compound from the aqueous phase.

Troubleshooting Common Issues

Low Recovery of this compound
  • Cause: Incomplete extraction or phase separation. Emulsion formation can trap the target compound.
  • Solution:
    • Ensure the aqueous phase is sufficiently basic (pH >12) during the first extraction to fully deprotonate the phenol.
    • If an emulsion forms, try centrifugation, adding a small amount of salt, or using a fresh portion of solvent for a second extraction.
    • For the back-extraction, confirm the aqueous phase is properly acidified to re-protonate the phenol.
Inadequate Purity After Extraction
  • Cause: The initial extraction removes the bulk of TMPI, but co-extracted impurities with similar properties may remain.
  • Solution: The enriched product from the extraction protocols must be further purified using chromatography.
    • Flash Column Chromatography: This is the most common next step. Use a silica gel stationary phase and a hexane/ethyl acetate gradient. The optimal ratio must be determined by TLC.
    • HPLC/GC-MS: For analytical quantification or highest purity, use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can simultaneously identify and quantify this compound, as demonstrated for its analogs [2].
Formation of Stable Emulsions
  • Cause: Vigorous shaking or the presence of surface-active components in the mixture.
  • Solution:
    • Gently invert the separatory funnel instead of shaking vigorously.
    • Use a salt solution (e.g., saturated NaCl) to help break the emulsion.
    • Centrifuge the mixture to force phase separation.

Key Parameters for Monitoring & Analysis

The table below summarizes critical parameters to monitor for a successful separation and analysis.

Parameter Purpose & Notes
pH of Aqueous Phase Critical for efficient extraction. Must be highly basic (>>pKa of phenol) for the first extraction, and acidic (<<pKa) for the back-extraction.
Solvent Selection Choose immiscible solvent pairs (e.g., DCM/water, ether/water). Ensure the solvent does not react with the compounds.
TLC (Thin-Layer Chromatography) Essential for monitoring reaction progress and purity. Use UV-active or staining techniques to visualize spots.
GC-MS / LC-MS The definitive method for identification and quantification. Provides confirmation of structure and purity by comparing retention times and mass spectra with authentic standards [2].

References

o-Cumylphenol process intensification strategies

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: o-Cumylphenol Synthesis

Here are solutions to common challenges in the alkylation of phenol with α-methylstyrene (AMS) to produce cumylphenol.

Problem Possible Causes Suggested Solutions
Low Para-Selectivity Non-selective catalyst; Incorrect temperature/pressure; High dimer formation [1] Use a sulfate-promoted Al₂O₃-ZrO₂ catalyst; Optimize temperature (60-95°C) and pressure (0.1-0.5 MPa) [1]
High Dimer & Byproduct Formation Catalyst with low selectivity; Excessive AMS feed rate [1] Implement catalyst with higher selectivity (e.g., sulfate-promoted type); Control AMS to phenol molar ratio (1:3 to 1:5); Optimize volume feed rate (1-3 h⁻¹) [1]
Insufficient Catalyst Activity Ineffective catalyst composition; Catalyst deactivation [1] Employ a catalyst with 5-15% mass Al & Zr sulfates; Ensure catalyst support uses boehmite/pseudoboehmite mix (1:3 to 3:1 mass ratio) [1]

Experimental Protocol: Alkylation of Phenol with AMS

This methodology is adapted from a patent for synthesizing p-cumylphenol using a heterogeneous catalyst [1].

  • 1. Reaction Setup: Conduct the alkylation in a batch or fixed-bed flow reactor. The patent example uses a fixed-bed flow reactor [1].
  • 2. Catalyst Preparation: Prepare the catalyst by co-precipitating zirconium and aluminum hydroxides. Sulfate the hydroxides with sulfuric acid to a total SO₄ content of 5-15% by mass. The aluminum hydroxide support should be a mixture of boehmite and pseudoboehmite. The mass is then peptized, extruded, and heat-treated [1].
  • 3. Process Parameters:
    • Temperature: Maintain between 60°C and 95°C [1].
    • Pressure: Operate at 0.1 to 0.5 MPa [1].
    • Molar Ratio: Use a phenol to α-methylstyrene (AMS) molar ratio between 3:1 and 5:1 [1].
    • Feed Rate: For a flow reactor, use a volume feed rate of 1 to 3 h⁻¹ [1].
  • 4. Product Separation: After the reaction, the crude product is separated from the catalyst. p-Cumylphenol is then isolated from unreacted phenol and byproducts (e.g., o-cumylphenol and dimers) through distillation [1].

Process Intensification Strategy Overview

Process Intensification (PI) aims for dramatic improvements in manufacturing processes through novel equipment and process schemes. The following diagram outlines the core principles and methods relevant to chemical synthesis.

PI cluster_goals Primary Goals cluster_methods Intensification Methods PI Process Intensification (PI) Goals1 Dramatic Efficiency Improvement PI->Goals1 Goals2 Reduced Capital Cost PI->Goals2 Goals3 Lower Energy Intensity PI->Goals3 Goals4 Smaller Equipment Volume PI->Goals4 Goals5 Enhanced Safety & Sustainability PI->Goals5 Methods1 Structured Reactors & Miniaturized Equipment PI->Methods1 Methods2 Alternative Energy Sources (Microwaves, Ultrasound) PI->Methods2 Methods3 Synergistic Process Integration (Reactive Distillation) PI->Methods3 Methods4 Dynamic Operation & Advanced Control PI->Methods4 Methods5 Novel & Intensified Separation Technologies PI->Methods5

Frequently Asked Questions (FAQs)

Q1: What is the core definition of Process Intensification (PI) in chemical engineering? PI is the development of innovative apparatuses and technologies that bring dramatic improvements (often by a factor of two or more) in chemical manufacturing and processing. It aims to substantially reduce equipment volume, energy consumption, or waste formation, leading to cheaper, safer, and more sustainable technologies [2].

Q2: What are common barriers to implementing PI, and how can they be overcome? Key barriers include capital costs, reliability risks of new equipment, system complexity, lack of standard designs, and insufficient software tools and data [2]. Overcoming these requires collaborative efforts between industry, academia, and government to develop better modeling tools, standardize equipment, and generate robust physical property data for novel systems [2].

Q3: Are there commercial examples of successful PI? Yes, several PI technologies have been commercially deployed. Classic examples include static mixers, dividing-wall columns for complex separations, and reactive distillation, famously used by Eastman Chemical to combine multiple process functions into a single vessel for methyl acetate production [2].

References

o-Cumylphenol yield improvement catalyst selection

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst System for Selective Alkylation

The core of improving yield and selectivity in cumylphenol synthesis lies in the catalyst. The following table summarizes a specific heterogeneous catalyst system designed for the alkylation of phenol with α-methylstyrene (AMS), which is targeted at producing p-cumylphenol but offers valuable insights for controlling isomer distribution [1].

Feature Description
Process Alkylation of phenol with α-methylstyrene (AMS) [1]
Catalyst Composition Mixture of aluminum oxide and zirconium oxide promoted by sulfate [1]

| Key Composition Ranges | - Total SO₄ ions: 5-15% by mass

  • Total Al₂O₃ and sulfate: 5-30% by mass [1] | | Catalyst Preparation | Uses a mixture of boehmite and pseudoboehmite (1:3 to 3:1 mass ratio) with sulfuric acid as sulfating and peptizing agent [1] | | Reported Advantage | High activity and selectivity for the para-isomer, with reduced formation of dimers and the ortho-isomer compared to other catalysts like zeolites [1] |

Fundamental Principles for Reaction Optimization

Beyond the specific catalyst, the general principles of chemical kinetics are crucial for diagnosing and troubleshooting yield issues in the lab [2] [3].

  • Reaction Rate Factors: Be systematic in testing variables that directly impact reaction rate and pathway. Key factors to optimize include the concentration of reactants, reaction temperature, and the surface area of the solid catalyst [2].
  • Reaction Mechanism & Rate-Determining Step: Understanding the reaction's mechanism is key to improving it. Identify the rate-determining step (the slowest step in the mechanism), as accelerating this step will have the greatest effect on the overall reaction rate [3]. Also, learn to distinguish between a catalyst (consumed and regenerated) and an intermediate (produced and then consumed) in the reaction steps [3].

Suggested Experimental & Troubleshooting Workflow

For a research and development setting, establishing a structured workflow for catalyst testing and optimization is essential. The diagram below outlines a potential approach, incorporating modern high-throughput techniques [4].

Start Define Optimization Goal A Catalyst Selection & Prep Start->A B High-Throughput Screening A->B C Data Analysis B->C C->A Refine Hypothesis D Scale-Up & Validation C->D Promising Conditions E Process Optimization D->E

Workflow Stages:

  • Catalyst Selection & Preparation: Based on the initial information, you might start by preparing the Al-Zr sulfate catalyst [1]. The key here is to carefully control the preparation variables such as the boehmite/pseudoboehmite ratio and sulfation levels.
  • High-Throughput Screening: Use automated platforms (e.g., from Unchained Labs) to test dozens of reaction conditions simultaneously [4]. You can efficiently screen different catalysts, reactant ratios, temperatures, and solvents in small-scale, pressurized reactors.
  • Data Analysis: Analyze the results from screening to identify which conditions give the highest yield and selectivity toward your desired product (e.g., o-cumylphenol).
  • Scale-Up & Validation: Take the most promising conditions from the screening stage and run them in a larger, traditional reactor to confirm performance.
  • Process Optimization: Fine-tune the validated process for maximum efficiency and cost-effectiveness, perhaps by adjusting feeding strategies or work-up procedures.

Potential FAQ for a Technical Support Center

Here are some hypothetical FAQs that could populate your support site, based on the gathered information.

Q1: Our reaction produces too many dimers and unwanted isomers. How can we improve selectivity?

  • A: This is a classic issue in alkylation reactions. Consider switching to a selective heterogeneous catalyst. The Al-Zr sulfate catalyst mentioned is designed for high para-selectivity, suggesting that catalyst composition is critical for controlling isomer distribution and minimizing dimerization side reactions [1]. Ensure you are operating within the optimal temperature and feed rate ranges specified for your catalyst.

Q2: The reaction rate is too slow. What can we change?

  • A: First, verify you are using a catalyst with sufficient activity and surface area [2]. Then, systematically investigate key kinetic parameters:
    • Temperature: Increase the reaction temperature, as this exponentially increases the rate constant (see Arrhenius Equation) [2] [3].
    • Concentration: Try increasing the concentration of reactants [2].
    • Catalyst Loading: Ensure you are using the correct amount of catalyst.

Q3: What are the best practices for screening new catalysts?

  • A: To save time and resources, employ high-throughput screening methods. Automated systems can handle powder and liquid dispensing and run numerous small-scale, pressurized reactions in parallel. This allows you to explore a wide experimental space (catalyst type, concentration, temperature, solvent) rapidly and with minimal reagent use [4].

References

o-Cumylphenol estrogenic activity comparison BPA

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Estrogenic Activity

The table below summarizes the key experimental findings comparing the estrogenic activity of 4-Cumylphenol (4-CP) and Bisphenol A (BPA).

Compound Test System Key Findings on Estrogenic Activity Mechanistic Insights
4-Cumylphenol (4-CP) MCF-7 Cell Proliferation (in vitro) [1] Stimulated cell proliferation at concentrations between 10⁻⁹ M and 10⁻⁵ M in a nonmonotonic dose-response manner; effects were higher than BPA [1]. Acts as ERα agonist; up-regulated ERα, pS2, and Bcl-2 mRNA; induced cell cycle progression from G0/G1 to S and G2/M phases [1].
Co-exposure with BPA (in vitro) [1] Lower concentrations of BPA and 4-CP together induced cell proliferation in a synergistic manner [1]. The combined environmental risk is considered greater than exposure to either compound alone [1].
Binding to ERRγ (in vitro) [2] Binds very strongly to Estrogen-Related Receptor gamma (ERRγ); crystal structure (PDB: 2ZAS) shows dissociation constant (Kd) = 13.9 nM [2]. Binds via an induced-fit mechanism, with Leu345-β-isopropyl of ERRγ playing a key role in tight binding [2].
Bisphenol A (BPA) MCF-7 Cell Proliferation (in vitro) [1] Stimulated cell proliferation at concentrations between 10⁻⁹ M and 10⁻⁵ M in a nonmonotonic dose-response manner [1]. Acts as ERα agonist; up-regulated ERα, pS2, and Bcl-2 mRNA; induced cell cycle progression [1].
Binding to ERRγ (in vitro) [2] Binds strongly to ERRγ; forms hydrogen bonds with two phenol-hydroxyl groups [2]. Binds via an induced-fit mechanism, with Leu345-β-isopropyl of ERRγ playing a key role in tight binding [2].
General Mechanisms [3] Acts as an agonist for both ERα and ERβ (with ~1000-2000 fold less affinity than natural estradiol); can also activate rapid non-genomic signaling (e.g., ERK/MAPK, PI3K/AKT pathways) [3]. The overall activity results from the convergence of multiple mechanisms, including interaction with nuclear receptors and other signaling pathways [3].

Detailed Experimental Protocols

To help you interpret the data, here are the methodologies used in the key studies cited.

1. MCF-7 Cell Proliferation Assay (MTT Assay) [1]

  • Cell Line: MCF-7 human breast cancer cells.
  • Exposure: Cells were treated with BPA or 4-CP across a concentration range (e.g., 10⁻⁹ M to 10⁻⁴ M).
  • Proliferation Measurement: Cell viability and proliferation were measured using the MTT assay, which assesses metabolic activity.
  • Mechanistic Follow-up: To explore the mechanisms behind proliferation changes, researchers also conducted:
    • Cell Cycle Analysis: Using flow cytometry.
    • Apoptosis Analysis: Using flow cytometry.
    • Gene Expression Analysis: Quantifying mRNA levels of target genes (e.g., ERα, pS2, Bcl-2, Bax) via real-time PCR (qRT-PCR).

2. Receptor-Binding Assay and Crystallography [2]

  • Objective: Determine the binding affinity and structural basis of interaction between a compound (4-CP or BPA) and the estrogen-related receptor gamma (ERRγ).
  • Method: A receptor-binding assay was performed. Furthermore, the crystal structure of the ligand-binding domain of human ERRγ in complex with 4-CP was solved using X-ray crystallography at a resolution of 2.0 Å (PDB ID: 2ZAS).
  • Affinity Measurement: The binding affinity (dissociation constant, Kd) of 4-CP for ERRγ was determined to be 13.9 nM [2].

3. BG1Luc ER Transactivation Assay [4]

  • Cell Line: BG1Luc human ovarian adenocarcinoma cells, engineered to stably express a luciferase reporter gene under the control of estrogen-responsive elements.
  • Exposure: Cells are exposed to the test chemical.
  • Activity Measurement: Estrogenic activity is quantified by measuring luciferase activity, which indicates the degree of ER activation and subsequent gene transcription.
  • Specificity Confirmation: The ER-dependent nature of the response is confirmed by co-exposure with a pure ER antagonist like ICI 182,780, which should inhibit the luciferase signal [4].

Estrogenic Signaling Pathways

The following diagram illustrates the key molecular pathways through which BPA and cumylphenols exert their estrogenic effects, integrating data from the cited studies.

G Estrogenic Signaling Pathways of BPA and Cumylphenol Ligand Ligand (BPA or Cumylphenol) ER Estrogen Receptor (ERα/ERβ) Ligand->ER Binds Ligand->ER  Membrane  Associated ERRg ERRγ Ligand->ERRg  Strong Binding GenomicResponse Genomic Response ER->GenomicResponse  Nuclear  Translocation NonGenomicResponse Non-Genomic Response ER->NonGenomicResponse  Membrane  Associated GeneExpression Gene Expression (ERα, pS2, Bcl-2) ERRg->GeneExpression  Constitutive  Activation GenomicResponse->GeneExpression  Transcriptional  Activation CellCycle Cell Cycle Progression NonGenomicResponse->CellCycle  Activates  ERK/PI3K CellProliferation Cell Proliferation GeneExpression->CellProliferation Apoptosis Inhibition of Apoptosis GeneExpression->Apoptosis  (Bcl-2 Upregulation) CellCycle->CellProliferation

This diagram synthesizes the mechanisms by which BPA and cumylphenols like 4-CP produce estrogenic effects. They can activate classic Estrogen Receptors (ERα/ERβ) to drive genomic responses and gene expression [3] [1]. They also trigger rapid non-genomic signaling through pathways like ERK/MAPK and PI3K/AKT [3]. Crucially, both compounds exhibit very strong binding to ERRγ, an orphan receptor that functions as a constitutive activator of transcription, providing a potent alternative pathway for endocrine disruption [2].

Summary and Research Implications

Available evidence for 4-cumylphenol, a close structural analog of o-cumylphenol, indicates it is a potent estrogenic chemical. In direct comparisons, 4-cumylphenol demonstrated stronger proliferative effects on MCF-7 cells than BPA and its binding to ERRγ is exceptionally strong [1] [2]. The synergistic effect observed with co-exposure suggests that the combined risk of these chemicals in the environment may be significant [1].

For your research and drug development work, it is crucial to note that "BPA-free" does not automatically mean a product is free of estrogenic activity, as replacement chemicals like cumylphenol can exhibit equal or greater potency [4]. Assessing new compounds should involve multiple assay types to capture the full spectrum of potential endocrine-disruption mechanisms.

References

Endocrine Disruption Potential of 4-Cumylphenol and Alternatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the endocrine disruption profiles of 4-Cumylphenol and several other phenolic compounds based on in vitro studies.

Compound Estrogenic Activity Anti-androgenic Activity (AR Antagonism) Other Nuclear Receptor Interactions Relative Potency/Concern
4-Cumylphenol (4-CP, HPP) Yes [1] Yes (AR antagonist) [1] Affects sex hormone synthesis (increased progestagen, decreased testosterone) [1] Similar to BPA; considered a significant endocrine disruptor [1]
Bisphenol A (BPA) Yes [1] [2] Yes (AR antagonist) [1] [2] Affects sex hormone synthesis (decreased androstenedione, DHEA) [1] Benchmark compound; significant concern [1]
Nonylphenol Ethoxylate (NPEO) Yes (ERα antagonist) [3] Yes (AR antagonist) [3] TR antagonist, ERRγ antagonist [3] Significant endocrine disruption potential via multiple receptors [3]
4-n-Nonylphenol (4-n-NP) Yes (ERα antagonist) [3] Yes (AR antagonist) [3] TR antagonist, ERRγ antagonist, RXRβ antagonist [3] Significant endocrine disruption potential via multiple receptors [3]
Vanillin Ethoxylate (VAEO) Not detected [3] Not detected [3] Very weak TR and ERRγ antagonist [3] Much lower endocrine disruption potential than NPEO [3]
Vanillin No interaction [3] No interaction [3] No interaction with tested receptors [3] No endocrine activity detected in vitro [3]
Bisphenol S (BPS) Yes (lower than BPA) [1] [2] Yes (weak anti-androgen) [1] [2] Highly efficacious in increasing progestagen levels [1] Lower estrogenic potency than BPA, but active; not a safe alternative [1]

Experimental Data and Methodologies

The data in the table above is derived from specific experimental models. Here are the key methodologies used in the cited research.

In Vitro Receptor Activation/Inhibition Assays

These tests use cell-based systems to determine if a chemical can activate or block hormone receptors.

  • Objective: To assess the agonist (activating) or antagonist (blocking) potential of test compounds on nuclear hormone receptors like the Estrogen Receptor (ER) and Androgen Receptor (AR).
  • Protocol Summary:
    • Cell Models: Use of recombinant yeast strains (e.g., expressing human ERα, AR, etc.) or mammalian cell lines engineered with receptor-responsive reporter genes (e.g., for ERα, ERβ) [3] [1] [2].
    • Exposure: Cells are exposed to a range of concentrations of the test compound (e.g., BPA, 4-CP, NPEO).
    • Detection: Receptor activity is measured by detecting the signal from a reporter enzyme like β-galactosidase (in yeast) or luciferase (in mammalian cells), which is produced only when the receptor is activated [3].
    • Data Analysis: Dose-response curves are generated to determine the potency (e.g., EC50 or IC50) and efficacy (maximum response) of the compound compared to a natural hormone or a standard like BPA [1] [2].
Hormone Synthesis Assays

These experiments evaluate whether a chemical disrupts the production of natural hormones.

  • Objective: To measure the impact of chemical exposure on the synthesis of steroid hormones like progesterone, testosterone, androstenedione, and dehydroepiandrosterone (DHEA).
  • Protocol Summary:
    • Cell Model: The H295R human adrenal carcinoma cell line is commonly used as it can synthesize all major steroid hormones.
    • Exposure: Cells are exposed to the test compounds for 48 hours.
    • Measurement: Hormone levels in the culture medium are quantified using specific and sensitive methods like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].
    • Analysis: Changes in hormone levels in treated groups are compared to control groups to identify significant increases or decreases.

The following diagram illustrates the logical workflow for the key experimental protocols used to assess endocrine disruption.

Start Start: Assess Endocrine Disruption Assay1 In Vitro Receptor Assays Start->Assay1 Assay2 Hormone Synthesis Assays Start->Assay2 Model1 Cell Model: Recombinant Yeast or Mammalian Cells Assay1->Model1 Model2 Cell Model: H295R Cell Line Assay2->Model2 Step1 Exposure to Test Compound Model1->Step1 Model2->Step1 Step2 Measure Reporter Gene Activity Step1->Step2 Step3 Measure Hormone Levels via ELISA/LC-MS Step1->Step3 Output1 Output: Receptor Activation/Inhibition Step2->Output1 Output2 Output: Changes in Hormone Production Step3->Output2

Mechanisms of Endocrine Disruption

The tested compounds can interfere with the hormonal system through multiple mechanisms, as shown in the pathway diagram below.

cluster_pathway1 Mechanism 1: Receptor Binding cluster_pathway2 Mechanism 2: Hormone Synthesis cluster_outcome Biological Consequences EDC Endocrine Disrupting Chemical (e.g., 4-CP, BPA, NP) NR Nuclear Receptor (ER, AR, TR, RXR, ERRγ) EDC->NR M2A Alters Enzyme Activity in Steroidogenesis EDC->M2A M1A Mimics Natural Hormone NR->M1A M1B Blocks Receptor Site NR->M1B M1C Alters Receptor Activation NR->M1C OUT1 Altered Gene Expression M1A->OUT1 M1B->OUT1 M1C->OUT1 M2A->OUT1 OUT2 Developmental & Reproductive Effects OUT1->OUT2 OUT3 Metabolic Disorders OUT1->OUT3

Key Implications for Research and Development

  • 4-CP is not a safe substitute for BPA. The evidence indicates that 4-cumylphenol exhibits a toxicological profile similar to BPA, affecting both receptor signaling and hormone synthesis [1]. Replacing BPA with 4-CP is therefore an unwise substitution.
  • Consider multiple endocrine pathways. Safety assessments should extend beyond just estrogenic activity. As shown with NPEO and 4-n-NP, compounds can be antagonists for other critical receptors like the androgen and thyroid hormone receptors [3].
  • Vanillin-based compounds show promise. Among the alternatives investigated, vanillin ethoxylate (VAEO) demonstrated significantly lower endocrine disruption potential compared to NPEO, and vanillin itself showed no activity in the tests performed, making them candidates for safer alternatives [3].

References

o-Cumylphenol environmental persistence vs nonylphenol

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Environmental Profiles

The table below summarizes the key properties and environmental behaviors of nonylphenol and cumylphenol based on current research.

Property Nonylphenol Cumylphenol (4-Cumylphenol)
Chemical Structure Phenol with a branched or linear 9-carbon alkyl chain (C₉H₁₉) [1] Phenol with an alpha-methylbenzyl (cumyl) group [2]
Primary Use Production of surfactants (nonylphenol ethoxylates), antioxidants, epoxy resin hardeners [1] [3] Information missing from search results
Environmental Persistence High; degrades slowly, with an estimated half-life in sediment of over 60 years [1] Lower; shown to be effectively degraded by microorganisms like the fungus Umbelopsis isabellina [2]
Degradation Products Primary product from the environmental breakdown of nonylphenol ethoxylates (NPEs) [1] [3] Information missing from search results
Water Solubility Low (~6 mg/L at pH 7) [1] Information missing from search results
Sorption Tendency High; readily binds to organic matter in sediments and sludge [1] [3] Information missing from search results
Endocrine Disruption Yes; well-documented xenoestrogen, causes vitellogenin production in male fish [1] [4] Yes; demonstrated anti-androgenic properties [2]

Experimental Data and Degradation Pathways

The key difference in environmental persistence is highlighted in biodegradation studies.

Microbial Degradation Protocol

One key experimental study investigated the biodegradation of both compounds using the non-ligninolytic fungus Umbelopsis isabellina [2]:

  • Method: The fungi were cultivated in a medium containing the phenolic compounds (nonylphenol, 4-tert-octylphenol, or 4-cumylphenol) as the sole carbon source.
  • Analysis: Degradation was monitored over time using techniques like GC-MS (Gas Chromatography-Mass Spectrometry) to measure the disappearance of the parent compounds.
  • Toxicity Assessment: The reduction in toxicity after fungal treatment was evaluated using a battery of biotests, including organisms like Lemna minor (duckweed) and Daphnia magna (water flea) [2].
Degradation Pathway Comparison

The experiment demonstrated a clear difference in how the fungus breaks down these two structurally similar compounds, which can be visualized in the following pathway.

G start Phenol Compound in Environment branch1 Degradation Pathway start->branch1 np Nonylphenol branch1->np cp Cumylphenol branch1->cp np_persistence High Persistence (Slow Degradation) np->np_persistence cp_degradation Efficient Biodegradation cp->cp_degradation np_result Accumulation in Sediments & Organisms np_persistence->np_result cp_result Significant Toxicity Reduction cp_degradation->cp_result

The core finding was that cumylphenol was more readily degraded by U. isabellina than nonylphenol, leading to a significant reduction in toxicity of the treated medium [2]. This suggests that the bulkier cumyl group might be more accessible to enzymatic attack by certain microorganisms compared to the branched nonyl chain.

Regulatory and Environmental Context

The significant environmental persistence and toxicity of nonylphenol have led to strict regulations, especially in Europe [3]. Its use in consumer cleaning products and cosmetics has been prohibited, though some industrial applications, such as in epoxy resin hardeners, continue [1] [3]. In contrast, specific regulations targeting cumylphenol were not mentioned in the search results.

Knowledge Gaps and Research Directions

The available data reveals a clear asymmetry:

  • Nonylphenol is a well-studied environmental contaminant with extensive data on its sources, persistence, and ecological effects [1] [4] [3].
  • *o*-Cumylphenol remains data-poor in comparison. While one study shows it can be biodegraded, its overall environmental sources, concentration levels, and long-term fate are not well-documented.

Future research should prioritize determining the fundamental environmental parameters for o-cumylphenol (e.g., water solubility, soil sorption constant) and monitoring its occurrence in real-world environments to enable a fully quantitative risk assessment.

References

o-Cumylphenol toxicity comparison p-Cumylphenol

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Available Data for p-Cumylphenol

Aspect Available Data for p-Cumylphenol
Acute Toxicity (Oral) LD50 (Frog): 335 mg/kg [1]

| Repeated-Dose Toxicity | Species/Strain: Crl:(CD)SD rats Critical Period: Postnatal day (PND) 14-28 Dose: 300 mg/kg/day for 14 days Key Finding: Striking cystic dilation of renal collecting ducts [2] | | Organ Toxicity | Kidney: Collecting duct cysts, increased kidney weights, high nuclear density in lining epithelium suggesting hyperplasia [2] | | Reproductive Toxicity | Safety Data Sheet indicates it is "Suspected of damaging fertility or the unborn child" (H361) [3] | | Ecotoxicity | Classified as "Toxic to aquatic life with long lasting effects" (H411) [3] | | Mutagenicity | Ames Test: Negative Chromosomal Aberration Test In Vitro: Negative [3] | | Chemical Identifiers | CAS No.: 599-64-4 Molecular Formula: C15H16O Synonyms: PCP, 4-cumylphenol, 4-(α,α-Dimethylbenzyl)phenol [1] [3] |

Experimental Protocol for Key p-Cumylphenol Study

The primary toxicology data comes from a study investigating the critical period for renal toxicity in neonatal rats [2]. The methodology is detailed for your reference.

  • Test System: Crl:(CD)SD rat neonates (from 25 allocated males).
  • Test Article: p-Cumylphenol (PCP), purity from Sun Techno Chemical Inc., Tokyo.
  • Vehicle: Olive oil.
  • Dose Concentration: 300 mg/kg/day.
  • Dose Volume: 10 mL/kg.
  • Route of Administration: Oral gavage.
  • Study Design:
    • Rats were divided into groups (W2, W3, W4, W5, W6).
    • Each group was dosed once daily for 14 days, starting on different postnatal days (PND 14, 21, 28, 35, or 42).
    • Each group contained 3 PCP-treated and 2 vehicle-control animals.
  • Observations: Clinical signs and body weight were monitored periodically.
  • Termination and Analysis:
    • Animals were euthanized the day after the final dose.
    • Kidneys were weighed, fixed in formalin, and processed for histology.
    • Tissue sections were stained with Hematoxylin and Eosin (H&E) and immunohistochemically for AQP2 (a collecting duct marker) and PCNA (a cell proliferation marker).

The following diagram outlines the experimental workflow and the key finding of a critical dosing period:

G Start Start: Rat Neonates Grouping Group Allocation (W2, W3, W4, W5, W6) Start->Grouping Dosing Oral Dosing with PCP (300 mg/kg/day for 14 days) Grouping->Dosing DifferentStart Different Dosing Start Points (PND 14, 21, 28, 35, 42) Dosing->DifferentStart Analysis Termination & Analysis (Kidney Weight, Histopathology, IHC) DifferentStart->Analysis W2 Group W2 (PND 14-28) DifferentStart->W2 W3 Group W3 (PND 21-35) DifferentStart->W3 W4 Group W4 (PND 28-42) DifferentStart->W4 W5 Group W5 (PND 35-49) DifferentStart->W5 Finding Key Finding Analysis->Finding Conclusion Conclusion: Critical period is PND 14-28 Finding->Conclusion Lesion Striking Cystic Lesions W2->Lesion MinorLesion Minor Cystic Lesions W3->MinorLesion NoLesion No Cystic Lesions W4->NoLesion W5->NoLesion Lesion->Finding MinorLesion->Finding NoLesion->Finding

References

o-Cumylphenol antifungal efficacy other phenolic compounds

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Antifungal Phenolic Compounds

The table below summarizes the antifungal activity of several phenolic compounds and natural extracts for which quantitative data is available. Please note that efficacy is highly dependent on the specific fungal species tested.

Compound/Extract Test Organism Key Efficacy Findings Reported Mechanism of Action
Thymol C. albicans, C. glabrata, C. krusei Inhibition zones: 15.11 - 19.89 mm [1]. More effective than carvacrol [1]. Interaction with fungal ergosterol [1] [2].
Carvacrol C. albicans, C. glabrata, C. krusei Inhibition zones: 13.91 - 17.05 mm [1]. Interaction with fungal ergosterol [1].
Melissa Essential Oil Aspergillus carbonarius 80% reduction in Ochratoxin A (OTA) at 5 µL/mL [3]. Antioxidant effect; reduction of mycotoxin production without inhibiting fungal growth [3].
Mint Phenolic Extract Aspergillus carbonarius 69% reduction in OTA production at 250 µg GAE/mL [3]. Antioxidant effect; reduction of mycotoxin production [3].
Grape Seed Proanthocyanidins Human fungal pathogens (e.g., Candida) Demonstrated antifungal activity in various studies [4]. Disruption of cell membrane and inhibition of virulence factors [4].
p-Cumylphenol N/A Improved mildew resistance in soy meal adhesives [5]. No specific data on human pathogens. Breakdown of mildew cellular structure; reaction with COO– groups of soy protein [5].

Experimental Protocols for Antifungal Assessment

The experimental data in the table above was generated using standardized methodologies. Here are the details of two key protocols:

  • Disk Diffusion Method (for Thymol/Carvacrol) [1]

    • Procedure: Agar plates are inoculated with a standardized suspension of the test fungus. Filter paper disks impregnated with the test compound are placed on the agar surface. After incubation, the diameter of the clear zone around the disk (inhibition zone) is measured.
    • Key Parameters: Mueller-Hinton agar with glucose and methylene blue; incubation at 35°C for 24 hours; spore suspension adjusted to 1 × 10⁶ cells/mL.
  • Broth Dilution & Mycotoxin Quantification (for Essential Oils/Phenolic Extracts) [3]

    • Procedure: The test compound is incorporated into a liquid growth medium, which is then inoculated with the fungus. After incubation, fungal growth is measured by dry weight. The mycotoxin (e.g., Ochratoxin A) is extracted from the medium and quantified using High-Performance Liquid Chromatography (HPLC).
    • Key Parameters: Synthetic Grape Medium (SGM); incubation at 28°C for 4 days; OTA extracted with methanol.

Mechanisms of Antifungal Action

Phenolic compounds combat fungi through several mechanisms, which are visualized in the diagram below.

G PhenolicCompound Phenolic Compound LyticEnzymes Production of Lytic Enzymes PhenolicCompound->LyticEnzymes NutrientCompetition Competition for Nutrients PhenolicCompound->NutrientCompetition CellMembrane Disruption of Cell Membrane PhenolicCompound->CellMembrane Ergosterol Interaction with Ergosterol PhenolicCompound->Ergosterol Mycotoxin Inhibition of Mycotoxin Production PhenolicCompound->Mycotoxin FungalDeath Fungal Cell Death CellMembrane->FungalDeath Ergosterol->FungalDeath ReducedVirulence Reduced Fungal Virulence Mycotoxin->ReducedVirulence

The diagram above shows that phenolic compounds can attack fungi both externally and at the cellular level. The workflow for a typical experiment to test these mechanisms is outlined below.

G Start 1. Compound Preparation A 2. Fungal Inoculum Standardization Start->A B 3. Antifungal Assay A->B B1 Disk Diffusion B->B1 B2 Broth Dilution B->B2 B3 Anti-adherence Assay B->B3 C 4. Data Collection & Analysis C1 Measure Inhibition Zone (mm) B1->C1 C2 Determine Minimum Inhibitory Concentration B2->C2 C3 Quantify Mycotoxin (via HPLC) B2->C3   for mycotoxin studies C4 Measure Relative Adherence B3->C4

Insights for Research and Development

  • Natural vs. Synthetic: Phenolics like thymol show promising activity against azole-resistant Candida strains, highlighting their potential as alternatives or adjuvants to conventional antifungals [1].
  • Multi-Functionality: Some compounds (e.g., melissa oil) specifically inhibit mycotoxin production without affecting fungal growth, which can be valuable for preserving microbial balance in certain applications [3].
  • Data Gap on o-Cumylphenol: While its isomer p-Cumylphenol is used as a fungicide/preservative in materials like soy adhesives [5], and its biochemical interaction with human proteins has been studied [6], peer-reviewed data on This compound's efficacy against human fungal pathogens is lacking in the current search results.

References

o-Cumylphenol biodegradation rates other alkylphenols

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Biodegradation Data for Alkylphenols

Compound Microorganism Conditions Degradation Efficiency / Rate Key Findings
4-Cumylphenol (4-CP) Fungus Umbelopsis isabellina 25 mg/L, 28°C, 24h [1] [2] 100% removal (from initial 25 mg/L) [1] Significant reduction in ecotoxicity and anti-androgenic activity post-degradation [1].
4-tert-Octylphenol (4-t-OP) Fungus Umbelopsis isabellina 25 mg/L, 28°C, 24h [1] [2] 100% removal (from initial 25 mg/L) [1] Degradation led to a decrease in estrogenic activity [1].
4-tert-Octylphenol (4-t-OP) Fungus Fusarium falciforme RRK20 25 mg/L, 28°C, pH 6.5 [3] 100% depletion in 14 days [3] Complete loss of estrogenic activity; accelerated by glucose addition [3].
Nonylphenol (NP) Fungus Umbelopsis isabellina 25 mg/L, 28°C, 24h [1] [2] 100% removal (from initial 25 mg/L) [1] Biodegradation resulted in effective detoxification [1].
4-tert-Octylphenol Paddy Soils (Microbial Consortia) Aerobic conditions [4] Half-life of 2 to 19 days [4] Degradation rate inversely correlated with soil carbon content and alkyl group size [4].
4-tert-Octylphenol Paddy Soils (Microbial Consortia) Anaerobic conditions [4] No degradation over 224 days [4] Alkylphenols with long, branched chains persist in anaerobic environments [4].

Detailed Experimental Methodologies

The data in the table above comes from rigorous laboratory studies. Here is a deeper look at the experimental protocols they used.

  • Fungal Degradation & Toxicity Assessment (for 4-CP, 4-t-OP, NP) [1] [2]:

    • Microorganism & Culture: The fungus Umbelopsis isabellina was pre-cultured in Sabouraud medium for 24 hours.
    • Biodegradation Setup: The fungal inoculum was transferred to a fresh medium containing the target alkylphenol (like 4-Cumylphenol) at a concentration of 25 mg/L. Cultivation took place in Erlenmeyer flasks on a rotary shaker at 28°C.
    • Analysis: The removal efficiency of the parent compound was measured. The ecotoxicity of the degradation products was evaluated using a battery of biotests with bioindicators from different trophic levels (e.g., the luminescent bacterium Aliivibrio fischeri, water fleas Daphnia magna, and brine shrimp Artemia franciscana). Endocrine-disrupting potential was also assessed.
  • Fungal Degradation & Metabolic Pathway Analysis (for 4-t-OP) [3]:

    • Microorganism & Optimization: The non-ligninolytic fungus Fusarium falciforme RRK20 was used. Key biodegradation parameters (temperature, pH, initial inoculum density) were optimized using response surface methodology.
    • Biodegradation Setup: Experiments were conducted under optimized conditions (28°C, pH 6.5) with 4-t-OP as the sole carbon source or with a low dosage of glucose.
    • Analysis: Depletion of 4-t-OP was monitored. The loss of estrogenic activity was confirmed using a yeast estrogenic screening (YES) assay. Metabolites were identified using LC-MS/MS to propose degradation pathways.
  • Soil Biodegradation Study (for various alkylphenols) [4]:

    • Sample Collection: Seven different paddy soils were collected and characterized.
    • Incubation Conditions: Soil samples were spiked with phenol derivatives and incubated under controlled aerobic and anaerobic (flooded) conditions.
    • Analysis: The degradation rates were monitored over time, and half-lives were calculated for each compound under the different conditions.

The following diagram illustrates the general workflow for assessing the biodegradation and detoxification of alkylphenols by a microbial strain, synthesizing the key steps from the methodologies described above.

G Start Start: Isolate Microbial Strain A Culture Microorganism in Growth Medium Start->A B Add Target Alkylphenol (e.g., 4-Cumylphenol) A->B C Incubate under Optimized Conditions B->C D Analyze Alkylphenol Removal C->D E Identify Degradation Metabolites (LC-MS/MS) D->E F Assess Ecotoxicity Reduction (Battery of Biotests) D->F G Evaluate Endocrine Activity (e.g., YES Assay) D->G End End: Propose Degradation Pathways and Assess Detoxification E->End F->End G->End

Diagram illustrating the integrated workflow for assessing alkylphenol biodegradation and detoxification.

Key Insights and Research Implications

Based on the analyzed studies, several important patterns and considerations emerge for researchers in this field.

  • Fungal Strains are Highly Promising: Non-ligninolytic fungi like Umbelopsis isabellina and Fusarium falciforme show remarkable efficiency in degrading persistent alkylphenols, including 4-cumylphenol and 4-tert-octylphenol, often achieving complete removal under optimized lab conditions [1] [3].
  • Toxicity Reduction is Crucial: A key finding is that the disappearance of the parent compound does not always equate to detoxification. Several studies emphasized the importance of using a battery of biotests to confirm that the degradation process actually reduces ecological and endocrine-disrupting toxicity [1] [2].
  • Environmental Conditions Dictate Rate: The fate of alkylphenols in the environment is highly dependent on conditions. For instance, 4-t-octylphenol degrades with a half-life of days under aerobic conditions in soil but shows no degradation over many months in anaerobic environments [4]. This has critical implications for contaminated sites like flooded soils or landfills.

References

o-Cumylphenol detection limits analytical methods comparison

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods and Detection Limits for Cumylphenol

The table below summarizes the key parameters for a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method used for 4-cumylphenol analysis [1].

Parameter Details/Value
Analytical Technique High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection [1]
Sample Preparation Fabric Phase Sorptive Extraction (FPSE) [1]
Detection Limit (LOD) 0.192 ng/mL [1]
Linear Range 5 - 500 ng/mL [1]
Mobile Phase Acetonitrile/Water (60:40 v/v) [1]
Flow Rate 1.0 mL/min [1]
Column Reversed-phase C18 [1]
Detection Wavelength 225 nm [1]
Application Analysis of environmental samples (water, soil, sludge) [1]

Experimental Protocol for HPLC-UV with FPSE

The following workflow details the method for analyzing 4-cumylphenol in environmental samples using Fabric Phase Sorptive Extraction (FPSE) prior to HPLC-UV, based on the published procedure [1].

FPSE_HPLC_Workflow start Sample Collection (Aqueous/Soil) step1 FPSE: Pre-concentration of Alkyl Phenols start->step1 opt1 Parameter Optimization step1->opt1 step2 FPSE: Analyte Elution with Organic Solvent step3 HPLC-UV Analysis C18 Column, 225 nm step2->step3 end Quantification of 4-Cumylphenol step3->end opt1->step2 Optimal opt2 Extraction Time, pH, Elution Solvent opt1->opt2 Required opt2->step1 Adjust Parameters

Step-by-Step Protocol [1]:

  • Sample Preparation: Collect and preserve water (groundwater, river water, treated sewage) or soil/sludge samples. For the FPSE procedure, parameters like extraction time, sample pH, and eluting solvent were optimized.
  • Fabric Phase Sorptive Extraction (FPSE): Use FPSE to pre-concentrate 4-cumylphenol and other alkyl phenols from the sample. This step is crucial for achieving a low detection limit.
  • Analyte Elution: Elute the concentrated analytes from the FPSE device using a suitable organic solvent.
  • HPLC-UV Analysis: Inject the eluted sample into the HPLC system. The separation is performed isocratically using a reversed-phase C18 column with a mobile phase of acetonitrile and water (60:40, v/v) at a flow rate of 1.0 mL/min. Detection is carried out with a UV detector set at a wavelength of 225 nm.
  • Quantification: Calculate the concentration of 4-cumylphenol in the samples using a calibration curve constructed in the range of 5 to 500 ng/mL.

Key Context for Method Performance

  • The Role of Pre-concentration: The reported LOD of 0.192 ng/mL was achieved by incorporating Fabric Phase Sorptive Extraction (FPSE) [1]. This pre-concentration step is essential for trace-level analysis and demonstrates that detection limits depend heavily on the sample preparation method.
  • Importance in Environmental and Health Safety: Developing sensitive methods for 4-cumylphenol is driven by its classification as an Endocrine-Disrupting Chemical (EDC) [2]. Effective monitoring is critical for assessing environmental and health risks.

Suggestions for Further Research

Available data on a direct, side-by-side comparison of different analytical methods for o-cumylphenol is limited. To get a more comprehensive view, you could:

  • Search for Broethod Comparisons: Look for review articles on the analysis of alkyl phenols or endocrine disruptors in general, which often compare techniques like GC-MS, LC-MS/MS, and HPLC-UV.
  • Explore Advanced Techniques: Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) typically offers lower detection limits and higher selectivity than HPLC-UV. Researching this technique for cumylphenol could provide another performance benchmark.

References

o-Cumylphenol regulatory status other bisphenol analogs

Author: Smolecule Technical Support Team. Date: February 2026

Hazard Profile Comparison of Bisphenol Analogues

Substance (Common Name) CAS Number Estrogenic Activity [1] Anti-Androgenic Activity [1] Baseline Toxicity (Microtox) IC50 [mg/L] [1] Key Findings and Additional Endpoints
Bisphenol A (BPA) 80-05-7 EC50: 0.516 mg/L EC50: 1.06 mg/L 9.41 Reference substance for comparison.
o-Cumylphenol (HPP) 18168-40-6 [2] Active [3] Active [3] Information missing Similar estrogen/androgen receptor activity as BPA; affects steroidogenesis, potentially leading to decreased androgen and increased estrogen/progestagen levels [3].
Bisphenol S (BPS) 80-09-1 EC50: 1.76 mg/L EC50: 2.08 mg/L 39.1 Less estrogenic than BPA but showed largest efficacy on 17α-hydroxyprogesterone (steroidogenesis) [3] [1].
Bisphenol F (BPF) 620-92-8 EC50: 0.495 mg/L EC50: 1.05 mg/L 11.1 Potency in the same order of magnitude as BPA [4] [1].
Bisphenol AF (BPAF) 1478-61-1 EC50: 0.262 mg/L EC50: 0.448 mg/L 5.81 One of the most potent analogues; higher estrogenic potency than BPA [1].
Bisphenol AP (BPAP) 1571-75-1 Information missing Information missing Information missing Down-regulates androgen receptor (AR) in castration-resistant prostate cancer cell lines [5].
Tetrabromobisphenol A (TBBPA) 79-94-7 Anti-estrogenic (IC50: 0.789 mg/L) Active 7.11 Shows anti-estrogenic instead of estrogenic activity [1].

Detailed Experimental Protocols

The data in the table above is primarily derived from standardized in vitro (test tube) bioassays. Here are the detailed methodologies for the key experiments cited.

1. Endocrine Activity Assays (Yeast-Based Reporter Gene Assays) [1]

  • Objective: To detect agonist (activating) and antagonist (blocking) activities on human nuclear hormone receptors like the Estrogen Receptor (ER) and Androgen Receptor (AR).
  • Protocol Summary:
    • Test System: Genetically modified yeast (Saccharomyces cerevisiae) cells stably transfected with plasmids containing the human estrogen or androgen receptor and a reporter gene.
    • Procedure: Yeast cells are exposed to a range of concentrations of the test chemical (e.g., bisphenol analogues) for a defined period.
    • Measurement: Agonist activity is measured by the expression of the reporter gene (e.g., leading to a color change), which indicates the receptor was activated. For antagonist activity, the test is run in the presence of a known agonist, and the reduction in signal indicates receptor blockade.
    • Data Analysis: Dose-response curves are generated to calculate effective concentration (EC50) or inhibitory concentration (IC50) values.

2. Baseline (Non-Specific) Toxicity Assay [1]

  • Objective: To assess the general, non-specific toxicity of a chemical to living cells.
  • Protocol Summary:
    • Test System: Luminescent marine bacteria Aliivibrio fischeri (Microtox assay).
    • Procedure: Bacterial suspensions are exposed to the test chemical. The metabolic activity of healthy bacteria produces constant luminescence.
    • Measurement: A reduction in luminescence after exposure indicates inhibition of metabolism and is a measure of toxicity. The IC50 is the concentration that causes a 50% inhibition of luminescence.
    • Data Analysis: The IC50 value is calculated from a dose-response curve.

3. Steroidogenesis Assay [3]

  • Objective: To evaluate the chemical's impact on the production of steroid hormones (e.g., androgens, estrogens, progestagens, corticosteroids).
  • Protocol Summary:
    • Test System: Human adrenal carcinoma cell line (H295R), which is capable of producing all major steroid hormones.
    • Procedure: Cells are exposed to the test chemical for 48 hours.
    • Measurement: The concentrations of multiple steroid hormones (e.g., testosterone, estradiol, progesterone, cortisol) in the cell culture medium are quantified using specific and sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
    • Data Analysis: Changes in hormone levels in treated cells are compared to levels in control (untreated) cells to identify specific patterns of disruption.

Regulatory Status and the "Regrettable Substitution" Concern

The movement to replace BPA is global, but regulatory approaches for its analogues are evolving.

  • Regulatory Context: Due to health concerns, BPA is regulated in many regions (e.g., its use is heavily restricted in food-contact materials in the European Union [6] and Canada [7]). This has driven the market toward "BPA-free" products, often containing other bisphenols [4] [7].
  • The "Regrettable Substitution" Problem: Scientific studies consistently show that many BPA alternatives, including this compound, BPS, and BPF, have endocrine-disrupting properties comparable to, and sometimes stronger than, BPA itself [4] [3] [1]. This has led experts to classify them as "regrettable substitutions" [1].
  • Official Recognition: Governments are beginning to act on this broader class of chemicals. For example, the European Union has moved to regulate "other bisphenols and bisphenol derivatives" in food-contact materials [6], and Canada is actively grouping BPA analogues for assessment to ensure safer substitutions [7].

Research Workflow for Bisphenol Hazard Assessment

The diagram below outlines the logical workflow used in the cited research to evaluate the potential hazards of bisphenol analogues.

Start Start: Identify BPA Structural Analogue InVitroBattery In Vitro Test Battery Start->InVitroBattery Endocrine Endocrine Activity (Yeast Reporter Assays) InVitroBattery->Endocrine BaselineTox Baseline Toxicity (Microtox Assay) InVitroBattery->BaselineTox Steroidogenesis Steroidogenesis Assay (H295R Cell Line) InVitroBattery->Steroidogenesis DataIntegration Data Integration and Hazard Classification Endocrine->DataIntegration BaselineTox->DataIntegration Steroidogenesis->DataIntegration Conclusion Conclusion: Identify as 'Regrettable Substitution' DataIntegration->Conclusion

Key Research Gaps and Future Directions

Despite the clear hazards identified, several research gaps remain critical for a full safety assessment:

  • Limited In Vivo Data: Most available data, including that for this compound, is from in vitro studies. More complex in vivo (animal) studies are needed to confirm effects in whole organisms and establish safe exposure levels.
  • Chronic Exposure and Mixture Effects: The long-term health impacts of continuous, low-dose exposure are poorly understood. Furthermore, humans are exposed to multiple bisphenols simultaneously, and their combined effects may be stronger than individually [1].
  • Detailed this compound Toxicity Data: As the table shows, quantitative data for this compound is less comprehensive than for BPS or BPF, highlighting a need for more focused research [3].

References

o-Cumylphenol bioaccumulation potential aquatic organisms

Author: Smolecule Technical Support Team. Date: February 2026

Ecotoxicological Profile of Cumylphenol

The table below summarizes the available information on cumylphenol, an emerging contaminant of concern.

Property/Aspect Details
Compound Name 4-Cumylphenol (4-CP); an isomer of o-Cumylphenol [1]
Chemical Class Phenolic xenobiotic; Alkylphenol [1]
Key Concern Endocrine Disrupting Chemical (EDC) [1]

| Toxicity Findings | • Disrupts endocrine system • Exhibits anti-androgenic properties (first reported in 2022) [1] | | Biodegradation & Detoxification | Fungus Umbelopsis isabellina can biodegrade 4-CP, leading to significant toxicity reduction in lab cultures [1] | | Quantitative Bioaccumulation Data | Information not located in current search results |

Experimental Protocols for Assessment

For a comprehensive assessment, you can refer to established standardized guidelines and modern computational tools. The following workflow illustrates the key steps for evaluating the bioaccumulation potential of a chemical.

Start Start: Identify Chemical Comp Computational Screening (QSAR Modeling) Start->Comp Exp Experimental Determination Start->Exp ExpSub1 Guideline Test (e.g., OECD TG 305) Exp->ExpSub1 ExpSub2 Lipid Content Analysis (Crucial for BCF) Exp->ExpSub2 Data BCF/BAF Data ExpSub1->Data Generates ExpSub2->Data Informs Normalization

Computational Screening with QSAR Models

Before costly lab tests, you can use Quantitative Structure-Activity Relationship (QSAR) modeling for initial high-throughput screening [2].

  • Tool: OECD QSAR Toolbox (free software) [2].
  • Protocol Purpose: Predicts toxicological endpoints like acute aquatic toxicity (e.g., LC50 in fish) and estrogen receptor binding affinity based on chemical structure [2].
  • Key Workflow Steps:
    • Input: Define the target substance by its CAS number, name, or SMILES string.
    • Profiling: The software profiles the substance for potential ecotoxicity.
    • Data Gap Filling: Uses databases and analog reasoning to fill data gaps.
    • Report: Generates a prediction report [2].
Experimental Determination via Standardized Tests

For definitive data, laboratory testing following standardized guidelines is essential.

  • Primary Guideline: OECD Test Guideline (TG) 305: This is the definitive flow-through fish test for determining the Bioconcentration Factor (BCF), which quantifies a chemical's uptake from water [3].
  • Critical Factor - Lipid Analysis: The BCF of a substance is strongly correlated with the lipid content of the test organism [3].
    • Recommended Methods: For accurate BCF normalization, use total lipid extraction methods like:
      • Bligh & Dyer method (chlorform-methanol based) [3].
      • Smedes method (uses non-chlorinated solvents) [3].

Research Recommendations

To build a complete comparison guide for this compound, I suggest you:

  • Consult specialized databases: Search the US EPA ECOTOX Knowledgebase or the OECD eChem Portal for curated experimental data.
  • Broaden the literature review: Look for studies on structurally similar alkylphenols (e.g., nonylphenol, octylphenol) as read-across alternatives for comparison.
  • Conduct targeted experiments: If no data exists, initiating a standardized OECD TG 305 study will generate the necessary quantitative BCF data.

References

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XLogP3

4.4

UNII

W8K97R8J5R

Other CAS

18168-40-6

Wikipedia

O-cumylphenol

Dates

Last modified: 07-17-2023

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